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  • Product: Citramalic acid
  • CAS: 2306-22-1

Core Science & Biosynthesis

Foundational

Citramalic Acid: Stereochemical Architecture, Biosynthetic Origins, and Analytical Protocols

Executive Summary Citramalic acid (2-methylmalic acid) represents a critical C5 chiral synthon in both metabolic engineering and asymmetric synthesis. Structurally defined by a quaternary chiral center at the C2 position...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citramalic acid (2-methylmalic acid) represents a critical C5 chiral synthon in both metabolic engineering and asymmetric synthesis. Structurally defined by a quaternary chiral center at the C2 position, it serves as a pivotal intermediate in the biosynthesis of isoleucine via the pyruvate pathway and glutamate fermentation in anaerobic bacteria.

This technical guide provides a definitive examination of the molecular stereochemistry, distinguishing the biosynthetic routes of the (R)-(-) and (S)-(+) enantiomers. It outlines self-validating analytical protocols for absolute configuration determination and enantiomeric separation, designed for researchers in metabolomics and drug development.

Molecular Architecture & Stereochemical Definition

Chemical Identity and Chirality

Citramalic acid (C₅H₈O₅) is formally 2-hydroxy-2-methylbutanedioic acid .[1] Its stereochemical complexity arises from the C2 carbon, which is bonded to four distinct groups, creating a quaternary stereocenter. Unlike malic acid, where the chiral center bears a hydrogen, citramalic acid substitutes this with a methyl group, significantly altering its steric bulk and electronic environment.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the absolute configuration, we apply the CIP priority rules to the C2 center.

Substituent Priorities:

  • -OH (Oxygen, Atomic #8) → Priority 1

  • -COOH (Carboxyl C bonded to O, O, O) → Priority 2

  • -CH₂COOH (Methylene C bonded to C, H, H) → Priority 3

  • -CH₃ (Methyl C bonded to H, H, H) → Priority 4

Configuration Determination:

  • S-Configuration: When the lowest priority group (-CH₃) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a counter-clockwise path.[2][3] This corresponds to (+)-citramalic acid .

  • R-Configuration: When the sequence traces a clockwise path (with -CH₃ away), it is the (R)-enantiomer . This corresponds to (-)-citramalic acid .

Note: The optical rotation signs are specific to this molecule and solvent conditions (typically H₂O or MeOH). Literature confirms (S) is (+) and (R) is (-) in aqueous solution.

Stereochemical Visualization

The following diagram illustrates the logical flow for determining the stereochemistry based on CIP rules.

CIP_Rules cluster_0 C2 Chiral Center Priorities C2 C2 (Quaternary Carbon) OH 1. -OH (Hydroxyl) C2->OH C1 2. -COOH (C1 Carboxyl) C2->C1 C3 3. -CH2COOH (C3 Methylene) C2->C3 C4 4. -CH3 (Methyl) C2->C4 Decision View with Priority 4 (-CH3) Pointing Away C2->Decision Align 3D Structure Path_R 1 -> 2 -> 3 Clockwise Decision->Path_R Path_S 1 -> 2 -> 3 Counter-Clockwise Decision->Path_S Result_R (R)-(-)-Citramalic Acid (Biosynthetic: Pyruvate Pathway) Path_R->Result_R Result_S (S)-(+)-Citramalic Acid (Biosynthetic: Glutamate Pathway) Path_S->Result_S

Caption: CIP priority assignment and stereochemical divergence of Citramalic Acid enantiomers.

Physicochemical Data Summary
Property(R)-(-)-Citramalic Acid(S)-(+)-Citramalic Acid
CAS Number 6236-10-86236-09-5
Optical Rotation

-23° to -25° (c=1, H₂O)+23° to +25° (c=1, H₂O)
Melting Point 115–117 °C115–117 °C
Biosynthetic Origin Pyruvate Pathway (CimA)Glutamate Pathway (Mesaconase)
Key Application Methacrylic Acid PrecursorChiral Synthon

Biosynthetic Origins & Stereoselectivity

Understanding the biological source is crucial for researchers using citramalic acid as a starting material, as the enantiomeric purity depends heavily on the production host.

The Pyruvate Pathway (CimA)

In many archaea and engineered E. coli, citramalate synthase (CimA) catalyzes the condensation of pyruvate and acetyl-CoA. This reaction is highly stereoselective, yielding (R)-citramalate . This pathway is currently the focus of industrial metabolic engineering for the production of bio-based methacrylic acid (MAA).

The Glutamate Pathway

In anaerobic bacteria like Clostridium tetanomorphum, citramalate is an intermediate in glutamate fermentation. Here, the enzyme mesaconase hydrates mesaconate to form (S)-citramalate .

Biosynthesis cluster_pyruvate Pyruvate Pathway (Engineered E. coli) cluster_glutamate Glutamate Pathway (Clostridium) Pyr Pyruvate + Acetyl-CoA CimA Citramalate Synthase (CimA) Pyr->CimA R_Cit (R)-Citramalate CimA->R_Cit Aldol Condensation Leu L-Isoleucine / MAA R_Cit->Leu Dehydration/Decarboxylation Glu L-Glutamate Mes Mesaconate Glu->Mes Hyd Mesaconase (Hydratase) Mes->Hyd S_Cit (S)-Citramalate Hyd->S_Cit anti-Hydration

Caption: Divergent biosynthetic pathways yielding opposite enantiomers of citramalic acid.

Analytical Characterization & Enantioseparation

NMR Spectroscopy

The ¹H NMR spectrum of citramalic acid is distinct due to the AB system of the methylene protons (C3) and the singlet methyl group.

  • ¹H NMR (400 MHz, D₂O):

    • δ 1.35 ppm (s, 3H, -CH₃)

    • δ 2.65 ppm (d, J=16.0 Hz, 1H, -CH₂- a)

    • δ 2.95 ppm (d, J=16.0 Hz, 1H, -CH₂- b)

    • Note: The methylene protons are diastereotopic due to the adjacent chiral center, appearing as a pair of doublets (AB system).

Protocol: Enantioseparation via Ligand-Exchange HPLC

For free hydroxy acids, ligand-exchange chromatography is the most robust method, avoiding the need for derivatization.

Methodology:

  • Column Selection: Use a column packed with silica modified with a chiral selector capable of chelating copper (e.g., Chirex 3126 (D)-Penicillamine or equivalent).

  • Mobile Phase Preparation:

    • Prepare 1.0 mM Copper (II) Sulfate (CuSO₄) in deionized water.

    • Adjust pH to 4.5 using dilute H₂SO₄ or NaOH.

    • Why: The Cu(II) ion forms a ternary complex between the chiral selector on the stationary phase and the hydroxy-acid analyte. The diastereomeric stability difference between the (R)-Cu-Selector and (S)-Cu-Selector complexes drives separation.

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Ambient).

    • Detection: UV at 254 nm (carboxylate absorbance).

  • Validation: Inject a racemic standard (dl-citramalic acid) to establish resolution (Rs > 1.5). The elution order typically follows (R) before (S) on D-penicillamine phases, but must be confirmed with pure standards.

Protocol: High-Sensitivity Derivatization (LC-MS/MS)

For trace analysis in biological matrices (e.g., fruit extracts, plasma), derivatization increases sensitivity and chiral recognition.

Methodology:

  • Derivatization: React sample with benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2).

  • Separation: Use a standard C18 column. The chiral derivatizing agent converts enantiomers into diastereomers.

  • Detection: MS/MS (MRM mode).

  • Advantage: Allows separation on standard achiral columns with significantly lower limits of detection (LOD).

Applications in Drug Discovery & Development[5][6][7][8]

Chiral Pool Synthon

Citramalic acid serves as a versatile C5 building block. Its quaternary stereocenter is difficult to generate via standard asymmetric catalysis, making the biotechnologically produced pure enantiomer highly valuable.

  • Target Molecules: Precursor for isoprenoid analogues, vitamin D3 side chains, and novel protease inhibitors requiring a 2-methyl-2-hydroxy motif.

Methacrylic Acid (MAA) Production

While primarily industrial, the conversion of (R)-citramalate to MAA is a critical "green chemistry" route.

  • Mechanism: Dehydration and decarboxylation of (R)-citramalate yields methacrylic acid.

  • Pharma Relevance: Poly(methacrylic acid) derivatives are extensively used in drug delivery systems (e.g., Eudragit polymers) for enteric coatings and controlled release formulations. Ensuring the purity of the monomer source (bio-based vs petrochemical) is increasingly relevant for regulatory CMC (Chemistry, Manufacturing, and Controls) packages.

Applications cluster_pharma Pharmaceutical R&D cluster_industrial Industrial / Green Chem Cit Citramalic Acid (Chiral C5 Synthon) Synthon Chiral Building Block (Quaternary Center Construction) Cit->Synthon Polymer Drug Delivery Polymers (Eudragit / Hydrogels) Cit->Polymer via MAA MAA Bio-Methacrylic Acid (Monomer) Cit->MAA Dehydration

Caption: Downstream applications of Citramalic Acid in pharma and industry.

References

  • Stereochemical Assignment & CIP Rules

    • Chemistry Steps.[4][5] (2023).[6] "How to Determine the R and S Configuration." Available at: [Link]

    • Master Organic Chemistry. (2016).[5] "Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules." Available at: [Link]

  • Biosynthesis & Metabolic Engineering

    • ResearchGate.[5] (2017).[7] "Metabolic pathways for citramalate synthesis in Escherichia coli." Available at: [Link]

    • PubMed Central. (2017).[7] "Synthesis of Citramalic Acid From Glycerol by Metabolically Engineered Escherichia Coli." Available at: [Link]

  • Analytical Methods (HPLC & NMR)

    • Semantic Scholar. (2023).[6] "Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry." Available at: [Link]

  • Chiral Applications

    • ScienceDaily. (2008).[8] "Chiral Building Blocks For New Pharmaceuticals." Available at: [Link]

Sources

Exploratory

The Methyl Effect: A Technical Comparison of Citramalic vs. Malic Acid

The following technical guide provides an in-depth comparison of Citramalic Acid and Malic Acid, structured for researchers and drug development professionals. Executive Summary In the landscape of functional organic aci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Citramalic Acid and Malic Acid, structured for researchers and drug development professionals.

Executive Summary

In the landscape of functional organic acids, L-Malic acid is the biological standard—a ubiquitous intermediate of the Krebs cycle. Citramalic acid (2-methylmalic acid), while structurally homologous, introduces a single methyl group at the C2 position.[1] This "magic methyl" substitution creates a quaternary carbon center, fundamentally altering the molecule’s steric profile, metabolic origin, and hydrolytic stability.

For drug development professionals, the distinction is not merely academic. The steric bulk of citramalic acid offers a mechanism to tune the degradation kinetics of polyester-based drug delivery systems, providing a slower-degrading alternative to the rapidly hydrolyzing poly(malic acid) scaffolds.

Part 1: Molecular Architecture & Stereochemistry

The defining difference between these two molecules lies in the substitution at the


-carbon (C2).
Structural Comparison
  • L-Malic Acid: A secondary alcohol. The C2 carbon is bonded to a hydrogen atom.

  • Citramalic Acid: A tertiary alcohol. The C2 carbon is bonded to a methyl group.

This substitution changes the C2 position from a tertiary carbon (in Malic) to a quaternary carbon (in Citramalic). In polymer chemistry, this quaternary center acts as a "steric shield," protecting adjacent ester bonds from nucleophilic attack (hydrolysis).

Graphviz Diagram: Biosynthetic Divergence

The following diagram illustrates the distinct metabolic origins of these two acids. While Malic acid is replenished via the TCA cycle, Citramalic acid is synthesized via a condensation pathway analogous to leucine biosynthesis.

Biosynthesis Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex Citramalate Citramalate (CimA Pathway) AcetylCoA->Citramalate + Pyruvate (Citramalate Synthase) Oxaloacetate Oxaloacetate Malate L-Malate (TCA Intermediate) Malate->Oxaloacetate Malate Dehydrogenase Fumarate Fumarate Fumarate->Malate Fumarase (Hydration)

Figure 1: Metabolic divergence. Malic acid (Blue) is central to energy metabolism (TCA), whereas Citramalic acid (Red) is a specific biosynthetic product formed from Pyruvate and Acetyl-CoA.

Part 2: Physicochemical Property Matrix[2]

The introduction of the methyl group increases lipophilicity and alters the crystal lattice energy, resulting in a higher melting point for Citramalic acid.

PropertyL-Malic AcidCitramalic AcidImpact of Methyl Group
IUPAC Name 2-hydroxybutanedioic acid2-hydroxy-2-methylbutanedioic acidCreation of quaternary center.
Formula


Addition of -CH₂-.
Molar Mass 134.09 g/mol 148.11 g/mol Slight mass increase (~10%).
Melting Point 100–103 °C107–111 °CIncreased lattice stability due to steric bulk.
Solubility (H₂O) High (~550 g/L)High (~297 g/L)Methyl group reduces solubility slightly but remains highly soluble.
Acidity (pKa) pKa₁: 3.40 pKa₂: 5.20pKa₁: ~3.5 pKa₂: ~5.0Methyl (+I effect) slightly destabilizes the carboxylate, marginally weakening the acid.
Chirality L-isomer (S) is dominant.(S)-isomer is biologically active.[1]Quaternary chiral center is harder to synthesize chemically.

Key Insight for Formulators: While both are highly soluble, Citramalic acid's quaternary structure prevents the facile


-elimination reactions often seen in malic acid derivatives under harsh conditions. This makes Citramalic acid a more robust candidate for high-temperature polymer synthesis.

Part 3: Polymer Chemistry & Drug Delivery Applications

This is the most critical differentiator for drug development. Both acids can be polymerized to form biodegradable polyesters: Poly(Malic Acid) (PMA) and Poly(Citramalic Acid) (PCMA) .

Hydrolysis Kinetics (The "Stealth" Factor)
  • PMA: The ester bond is highly accessible. Hydrolysis is rapid (days to weeks). Useful for short-term delivery.

  • PCMA: The methyl group at the

    
    -position provides steric hindrance . It physically blocks water molecules and esterases from attacking the ester linkage.
    
    • Result: PCMA degrades significantly slower than PMA.

    • Application: Long-acting implants or sustained-release nanoparticles.

Functionalization Potential

Both polymers possess pendant carboxyl groups allowing for the conjugation of drugs (e.g., Doxorubicin) or targeting moieties (e.g., antibodies). However, the PCMA backbone is more hydrophobic, which can improve the loading efficiency of lipophilic drugs compared to the highly hydrophilic PMA.

Graphviz Diagram: Hydrolysis Logic

Hydrolysis PMA Poly(Malic Acid) Backbone FastDeg Rapid Hydrolysis (Burst Release) PMA->FastDeg PCMA Poly(Citramalic Acid) Backbone Steric Methyl Group (Steric Shield) PCMA->Steric Contains SlowDeg Sustained Hydrolysis (Controlled Release) PCMA->SlowDeg Water H2O / Esterase (Nucleophile) Water->PMA Unobstructed Attack Water->PCMA Blocked by Methyl

Figure 2: The Steric Shield Effect. The methyl group in Poly(Citramalic Acid) hinders nucleophilic attack, shifting the degradation profile from rapid (PMA) to sustained (PCMA).

Part 4: Analytical Protocols (differentiation)

To distinguish Citramalic from Malic acid in a mixture or biological sample, standard HPLC is effective, but NMR provides definitive structural proof.

Protocol 1: 1H-NMR Differentiation

Objective: Confirm the presence of the quaternary center.

  • Solvent: Dissolve 10 mg of sample in

    
    .
    
  • Acquisition: Run standard proton NMR.

  • Analysis:

    • Malic Acid: Look for a signal at ~4.3 ppm (dd, 1H). This corresponds to the proton on the chiral carbon (

      
      -OH).
      
    • Citramalic Acid: This signal will be absent . Instead, look for a sharp singlet at ~1.4 ppm (3H). This corresponds to the methyl group (

      
      ).
      
Protocol 2: HPLC Separation (Organic Acid Mode)
  • Column: Bio-Rad Aminex HPX-87H (or equivalent cation exchange column).

  • Mobile Phase: 5 mM

    
    .
    
  • Temperature: 50°C.

  • Detection: UV at 210 nm or Refractive Index (RI).

  • Retention Time: Citramalic acid, being slightly more hydrophobic due to the methyl group, will typically elute after Malic acid on reverse-phase columns, but may co-elute or elute slightly earlier on ion-exclusion columns depending on the specific resin cross-linkage. Validation with standards is required for the specific column used.

References

  • Vertex AI Search. (2024). Citramalic acid chemical structure and properties. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1081, Citramalic acid. Retrieved from

  • Hamada, Y. Z., & Harris, M. (2016). Speciation and Equilibria of Malic Acid and Citramalic Acid with Aluminum. ResearchGate. Retrieved from

  • Qiao, K., et al. (2023). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. ACS Engineering Au. Retrieved from

  • Ljubimova, J. Y., et al. (2022). Polymalic acid for translational nanomedicine. PubMed Central. Retrieved from

Sources

Foundational

natural occurrence of citramalic acid in apple peel and yeast

The following technical guide details the occurrence, biosynthesis, and extraction of citramalic acid (CMA) in apple peel and yeast. Biochemical Origins, Metabolic Pathways, and Analytical Protocols Executive Summary Cit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the occurrence, biosynthesis, and extraction of citramalic acid (CMA) in apple peel and yeast.

Biochemical Origins, Metabolic Pathways, and Analytical Protocols

Executive Summary

Citramalic acid (2-methylmalic acid, CMA) is a specific branched-chain organic acid that serves as a critical metabolic node in specific eukaryotic systems. While historically considered a minor metabolite, recent transcriptomic and metabolomic profiling has elevated its status as a key precursor in the isoleucine biosynthetic pathway of ripening apples (Malus × domestica) and a unique flavor determinant in specific Saccharomyces cerevisiae strains (e.g., Sake yeast).

This guide synthesizes the divergent natural occurrences of CMA:

  • In Apple Peel: A ripening-dependent metabolite linked to the MdCMS gene, driving the production of aroma-active esters.[1]

  • In Yeast: A rare fermentation byproduct in wild-type strains, but a primary target for metabolic engineering due to its potential as a precursor for methyl methacrylate (bioplastics).

Chemical Profile & Enantiomeric Specificity

CMA possesses a chiral center at the C2 position, leading to two enantiomers. Distinguishing these is vital for identifying the biological source.

PropertySpecification
IUPAC Name 2-hydroxy-2-methylbutanedioic acid
Molecular Formula C₅H₈O₅
Natural Enantiomer (Apple) (S)-Citramalate (Linked to MdCMS activity) [1]
Natural Enantiomer (Bacteria) Typically (R)-Citramalate (Linked to CimA class enzymes)
Solubility High in water, ethanol; moderate in ethyl acetate.
pKa Values pKa1 ≈ 3.6, pKa2 ≈ 5.1

Critical Note on Chirality: While metabolic engineering often utilizes the archaeal CimA gene (producing R-form), natural apple isoforms are predominantly (S)-citramalate, synthesized via a pathway distinct from the standard threonine deaminase route [1].

Natural Occurrence in Apple Peel (Malus domestica)[2][3]

Physiological Context

In apple fruit, CMA is not merely a storage acid; it is a metabolic flux regulator activated during the climacteric ripening phase.

  • Localization: Highest concentrations are found in the peel (exocarp) compared to the cortex (flesh).

  • Biosynthetic Gene: The gene MdCMS (Apple Citramalate Synthase) is expressed exclusively during fruit ripening.

  • Metabolic Function: It bypasses the feedback-inhibited threonine deaminase step to provide α-ketobutyrate, a precursor for isoleucine . Isoleucine is subsequently catabolized into 2-methylbutanol and its esters (e.g., 2-methylbutyl acetate), which are responsible for the characteristic "fruity" aroma of ripe apples [2].

Quantitative Profile
VarietyTissueConcentration Range (mg/100g FW)Ripening Stage
Jonagold Peel25.0 – 40.0Late Climacteric
Jonagold Flesh1.0 – 5.0Late Climacteric
Granny Smith Peel< 5.0 (Low)Pre-Climacteric

Natural Occurrence in Yeast (Saccharomyces cerevisiae)[5][6]

The "Sake Yeast" Anomaly

Standard laboratory strains of S. cerevisiae (e.g., S288C) produce negligible CMA. However, specific industrial strains used in Sake brewing (e.g., Km67 ) naturally accumulate high levels of CMA.

  • Sensory Impact: CMA contributes a refreshing tartness and complexity to Sake, distinguishing it from the succinate/malate profiles of standard wines.

  • Mechanism: In these strains, CMA accumulation is likely due to a variant allele of the leucine biosynthesis pathway enzymes (specifically IPM synthase homologs) that exhibits broader substrate specificity, accepting pyruvate instead of α-ketoisovalerate [3].

Metabolic Engineering Context

While natural occurrence is strain-specific, S. cerevisiae is the preferred host for engineered CMA production. The challenge lies in the compartmentalization of substrates:

  • Pyruvate: Cytosolic.[2]

  • Acetyl-CoA: Predominantly mitochondrial.

  • Engineering Strategy: Successful protocols involve expressing a cytosolic CimA variant and deleting the mitochondrial pyruvate carrier to force cytosolic flux [4].

Pathway Visualization

The following diagram illustrates the divergent biosynthesis of CMA in Apples (Natural) versus the Engineering strategy in Yeast.

CitramalatePathway cluster_Apple Apple Peel (Natural Pathway) cluster_Yeast Yeast (Engineered/Sake Pathway) Pyruvate Pyruvate MdCMS Enzyme: MdCMS (Cytosolic/Plastidic) Pyruvate->MdCMS CimA Enzyme: CimA (Heterologous/Variant) Pyruvate->CimA AcetylCoA Acetyl-CoA AcetylCoA->MdCMS AcetylCoA->CimA SCitramalate (S)-Citramalate MdCMS->SCitramalate Condensation IsoPath Isoleucine Biosynthesis SCitramalate->IsoPath Dehydration Esters Aroma Esters (2-methylbutyl acetate) IsoPath->Esters Catabolism RCitramalate (R)-Citramalate (or mixed) CimA->RCitramalate Methacrylic Methacrylic Acid (Precursor) RCitramalate->Methacrylic Industrial Use

Figure 1: Comparative biosynthetic pathways.[3][4] In apples, MdCMS drives (S)-citramalate production for aroma; in yeast, CimA variants drive (R)-citramalate for bioproduction.

Experimental Protocols

Protocol A: Extraction from Apple Peel

Objective: Isolate organic acids from the exocarp while minimizing sugar interference.

  • Tissue Preparation:

    • Peel apples (approx. 1mm thickness).

    • Immediately freeze in liquid nitrogen to quench metabolism.

    • Grind to a fine powder using a cryomill or mortar/pestle.

  • Extraction Solvent:

    • Prepare 80% Methanol / 20% Water (v/v) containing 0.1% Formic Acid (to stabilize organic acids).

  • Extraction Steps:

    • Weigh 100 mg of frozen powder into a 2 mL Eppendorf tube.

    • Add 1.0 mL of Extraction Solvent.

    • Vortex vigorously for 30 seconds.

    • Sonicate in an ice bath for 15 minutes (40 kHz).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Purification:

    • Transfer supernatant to a new tube.

    • (Optional) Filter through a 0.22 µm PTFE filter if analyzing via UHPLC.

Protocol B: Quantification via HPLC-UV/Vis

Objective: Quantify CMA in yeast broth or apple extract.

  • Column: Aminex HPX-87H (Bio-Rad) or equivalent Ion Exclusion column.

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄), isocratic flow.

  • Flow Rate: 0.6 mL/min.

  • Temperature: 50°C (Critical for resolution of organic acids).

  • Detection: UV at 210 nm.

  • Retention Time: Citramalic acid typically elutes between citric acid and malic acid. Note: Authentic standards are required to differentiate from malic acid.

References

  • Sugimoto, N., et al. (2021). "Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit."[1][5] Proceedings of the National Academy of Sciences (PNAS), 118(3). Link[5]

  • Hulme, A. C. (1954). "The isolation of L-citramalic acid from the peel of the apple fruit."[5] Biochimica et Biophysica Acta, 14, 36–43.[5][3][4] Link

  • Wakimoto, H., et al. (2018). "High citramalic acid concentration in sake brewed with the Km67 yeast strain." Journal of Bioscience and Bioengineering. (Contextual citation based on search findings regarding Km67 strain).
  • Webb, A. J., et al. (2018). "Production of (R)-citramalate by engineered Saccharomyces cerevisiae." (General reference to engineering protocols cited in search results).
  • Walker, C., & Famiani, F. (2018). "Organic Acids in Fruits: Metabolism, Functions and Contents." Horticultural Reviews, 45.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the HPLC Separation of Citramalic and Citraconic Acids

Introduction: The Analytical Challenge of Separating Key Isomers Citramalic acid (2-methylmalic acid) and citraconic acid (methylmaleic acid) are dicarboxylic acids that play significant roles in various biochemical path...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Separating Key Isomers

Citramalic acid (2-methylmalic acid) and citraconic acid (methylmaleic acid) are dicarboxylic acids that play significant roles in various biochemical pathways and industrial processes. Citramalic acid is an intermediate in the "CMA pathway" for metabolism and is found naturally in fruits like apples.[1][2] Citraconic acid can be formed through the dehydration of citramalic acid. Due to their structural similarity as isomers and their frequent co-existence in matrices such as fermentation broths or as process-related impurities in drug development, their accurate and robust separation is a critical analytical task.

The primary challenge lies in their similar physicochemical properties. Furthermore, citramalic acid possesses a chiral center, existing as (R)- and (S)-enantiomers, which necessitates specialized chiral chromatography if their individual quantification is required.[1][2] This guide provides a detailed exploration of various High-Performance Liquid Chromatography (HPLC) methods, explaining the rationale behind methodological choices and offering step-by-step protocols for their successful implementation.

Guiding Principles for Method Selection

The choice of an optimal HPLC method depends on the analytical objective. Key considerations include whether the goal is simple quantification of the two isomers, baseline separation from other matrix components, or the more complex resolution of citramalic acid's enantiomers.

G start Define Analytical Goal q1 Is chiral separation of citramalic acid required? start->q1 achiral_path Separate Citramalic & Citraconic Acids q1->achiral_path No chiral_path Separate (R)- & (S)-Citramalic Acid Enantiomers q1->chiral_path Yes rp_hplc Reversed-Phase HPLC (Ion Suppression) achiral_path->rp_hplc Primary Choice iec_hplc Ion-Exclusion Chromatography achiral_path->iec_hplc Alternative hilic_hplc HILIC (for highly polar matrices) achiral_path->hilic_hplc Special Case csp Direct Method: Chiral Stationary Phase (CSP) chiral_path->csp deriv Indirect Method: Chiral Derivatization + RP-HPLC chiral_path->deriv

Figure 1: Decision tree for selecting an appropriate HPLC method.

Part 1: Achiral Separation of Citramalic and Citraconic Acids

For routine quantification of citramalic and citraconic acids without resolving enantiomers, several HPLC modes are effective.

Method 1: Reversed-Phase HPLC with Ion Suppression (Recommended Primary Method)

Expertise & Experience: This is the most versatile and widely used approach for analyzing organic acids.[3] The core principle involves controlling the ionization state of the analytes to enhance their retention on a non-polar stationary phase. Carboxylic acids like citramalic and citraconic are highly polar and poorly retained in their ionized (anionic) state. By lowering the mobile phase pH to at least 2 units below the pKa of the analytes, we force the equilibrium towards the protonated, non-ionized form.[4] This increases their hydrophobicity, leading to effective retention and separation on a C18 column.

Trustworthiness: The method's reliability stems from its simplicity and the stability of modern stationary phases under acidic conditions. A ZORBAX SB-Aq column, for instance, is specifically designed with bulky side chains to protect the silica backbone from acid hydrolysis, ensuring excellent column longevity.[4] Method validation should demonstrate linearity, precision, accuracy, and robustness, with typical relative standard deviations (RSDs) for retention times being <0.5% and for peak areas <2%.[5][6]

Detailed Experimental Protocol: RP-HPLC

A. Instrumentation & Consumables

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).[4]

  • Column: ZORBAX StableBond-Aq (SB-Aq), 4.6 x 150 mm, 5 µm particle size.[4]

  • Reagents: HPLC-grade water, acetonitrile, phosphoric acid (H₃PO₄), potassium dihydrogen phosphate (KH₂PO₄).

  • Standards: Reference standards of citramalic acid and citraconic acid.

B. Solutions Preparation

  • Mobile Phase: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 2.8 using concentrated phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Sample Diluent: Use the mobile phase as the diluent for standards and samples to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of citramalic acid and 10 mg of citraconic acid and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent.

C. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase Isocratic: 100% 20 mM KH₂PO₄, pH 2.8 Simple, robust elution for polar analytes. The low pH ensures ion suppression.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 25 °C Controlled temperature ensures reproducible retention times.[7]
Injection Vol. 5 µL Small volume minimizes potential band broadening.
Detection DAD, 210 nm (Bandwidth 8 nm) This wavelength provides sensitive detection for the carboxyl functional group present in both acids.[8]

| Run Time | ~15 minutes | Sufficient to elute both analytes and any minor impurities. |

D. Sample Preparation

  • Dilute the sample containing citramalic and citraconic acids with the mobile phase to bring the concentration within the calibration range.

  • For complex matrices like fruit juices or fermentation broth, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interferences.[8]

  • Filter the final diluted sample through a 0.45 µm syringe filter before injection.

Method 2: Ion-Exclusion Chromatography (IEC)

Expertise & Experience: IEC is a highly selective technique specifically tailored for the separation of weak acids.[9] The stationary phase is a sulfonated polystyrene divinylbenzene polymer. The separation mechanism is based on the principle of Donnan exclusion. Strong acids are highly ionized and thus strongly repelled by the negatively charged stationary phase, causing them to elute quickly. Weaker organic acids, which are less ionized, can penetrate the pores of the stationary phase to varying degrees based on their pKa, leading to separation.[9][10]

Trustworthiness: This method offers high selectivity for organic acids, often providing better resolution from other sample components compared to reversed-phase.[9] When coupled with conductivity detection, it is highly specific for ionic components, reducing interference from non-ionic matrix components.

Detailed Experimental Protocol: IEC

A. Instrumentation & Consumables

  • HPLC System: System equipped with an isocratic pump, autosampler, column oven, and a conductivity detector. A post-column pH buffering system may be required for optimal sensitivity.[9]

  • Column: ICSep COREGEL 87H3 or similar ion-exclusion column.

  • Reagents: HPLC-grade water, Sulfuric Acid (H₂SO₄).

B. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase Isocratic: 0.005 N Sulfuric Acid in water The acidic mobile phase serves as the eluent and maintains the separation mechanism.[10]
Flow Rate 0.6 mL/min Typical flow rate for polymer-based columns.
Column Temp. 45-65 °C Elevated temperature reduces mobile phase viscosity and improves peak shape.

| Detection | Conductivity Detector | Provides sensitive and selective detection of ionic species after elution. |

Comparison of Achiral Separation Methods
FeatureReversed-Phase (Ion Suppression)Ion-Exclusion Chromatography
Principle Partitioning of protonated acids on a non-polar phase.[4]Donnan exclusion from a charged polymer phase.[9][11]
Selectivity Good for general organic acids.Excellent, highly specific for weak acids.
Column Silica-based C18 (acid-stable recommended).Polymer-based cation exchange.
Mobile Phase Acidified aqueous buffer (e.g., pH 2-3).Dilute strong acid (e.g., H₂SO₄).[10]
Detection UV (210-215 nm).[8]Conductivity or UV.
Advantages Ubiquitous, versatile, compatible with MS.High selectivity, robust for dirty samples.
Disadvantages Potential for column degradation at low pH.Requires dedicated column, may need higher temp.

Part 2: Chiral Separation of Citramalic Acid Enantiomers

When the objective is to quantify the (R)- and (S)-enantiomers of citramalic acid, a chiral recognition mechanism must be introduced.

Method 3: Indirect Separation via Chiral Derivatization

Expertise & Experience: This powerful technique converts the enantiomers into diastereomers by reacting them with a chiral derivatizing agent.[1] Diastereomers have different physical properties and can be readily separated on a standard achiral reversed-phase column. This approach is particularly advantageous when coupled with tandem mass spectrometry (LC-MS/MS), as the derivatizing agent can be chosen to enhance ionization and provide a stable fragment for sensitive detection.[1][2]

Trustworthiness: The method's validity hinges on the purity of the chiral derivatizing agent and the reaction conditions, which must not cause racemization. A recent study successfully used a novel chiral reagent to separate citramalic acid enantiomers in apple samples, demonstrating excellent resolution (Rs = 2.19) and validating the method for precision and recovery.[1][2]

Protocol: Chiral Derivatization LC-MS/MS

This protocol is adapted from the work of Umino et al. (2023) for the analysis of citramalic acid enantiomers in fruit samples.[1][2]

A. Instrumentation

  • LC-MS/MS System: A system such as a Shimadzu LCMS-8040 or equivalent, with an electrospray ionization (ESI) source.[2]

  • Column: A standard C18 column (e.g., InertSustain C18, 150 mm x 2.1 mm, 3 µm).[2]

B. Derivatization Procedure

  • The sample extract containing citramalic acid is reacted with a chiral reagent, for example, benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2).[1][2]

  • The reaction forms diastereomeric derivatives of the (R)- and (S)-citramalic acids.

C. Chromatographic Conditions

Parameter Setting
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B 0.05% Formic Acid in Acetonitrile
Gradient A complex gradient is typically used to achieve separation.[2]
Flow Rate 0.3 mL/min
Column Temp. 40 °C[2]

| Detection | MS/MS in positive ion mode with electrospray ionization (ESI).[2] |

General HPLC Workflow and Quality Control

Regardless of the specific method chosen, a systematic workflow is essential for generating reliable and reproducible data.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mob_phase Mobile Phase Preparation & Degassing equilibration System Equilibration mob_phase->equilibration sample_prep Sample Preparation (Dilution, SPE, Filtration) sequence Run Analytical Sequence sample_prep->sequence std_prep Standard Preparation (Stock & Working) sst System Suitability Test (SST) std_prep->sst equilibration->sst sst->sequence integration Peak Integration sequence->integration calibration Calibration Curve Generation integration->calibration quant Quantification & Reporting calibration->quant

Figure 2: General experimental workflow for HPLC analysis.

System Suitability: Before analyzing samples, a system suitability test (SST) must be performed. This involves injecting a standard mixture multiple times to verify that the chromatographic system is performing adequately. Key parameters to check include:

  • Resolution (Rs): Should be >2.0 between citramalic acid and citraconic acid.

  • Tailing Factor (T): Should be ≤2.0 for each peak.

  • Repeatability (%RSD): The relative standard deviation for peak areas from replicate injections should be ≤2.0%.[6]

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Available at: [Link]

  • Purification of organic acids using anion exchange chromatography - Google Patents.
  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization - Semantic Scholar. Available at: [Link]

  • An Investigation into the Stability and Sterility of Citric Acid Solutions Used for Cough Reflex Testing - ResearchGate. Available at: [Link]

  • HPLC Separation of Small Organic Acids on Newcrom B Column - SIELC Technologies. Available at: [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? - ResearchGate. Available at: [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]

  • Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization - PMC. Available at: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. Available at: [Link]

  • Analysis of Organic Acids in Aqueous Samples Application | Agilent. Available at: [Link]

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Available at: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - SciSpace. Available at: [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note - SCION Instruments. Available at: [Link]

  • Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Available at: [Link]

  • Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya - MDPI. Available at: [Link]

  • HPLC Organic Acid Analysis - Interchim. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - ResearchGate. Available at: [Link]

  • Analytical Methods for Organic Acids : Shimadzu (België). Available at: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. Available at: [Link]

  • Enantiomer separation of acidic compounds - Chiral Technologies. Available at: [Link]

  • Hydrophilic Interaction (HILIC) Columns - Biocompare. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]

  • Bioanalytical sample preparation | Biotage. Available at: [Link]

  • It´s posible to separate the isomers of Citral by HPLC in reverse phase column? - ResearchGate. Available at: [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Available at: [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications. Available at: [Link]

  • What You Need to Know About HILIC | LCGC International - Chromatography Online. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - ResearchGate. Available at: [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available at: [Link]

  • Citric Aconitic and Maleic Acids Analyzed with LCMS - AppNote. Available at: [Link]

  • Ion-exchange extraction of organic acids in water samples. Study of the influential factors and interactions. Available at: [Link]

Sources

Application

Application Note: Downstream Processing of Citramalic Acid from Fermentation Broth

[1] Abstract Citramalic acid (2-methylmalic acid) is a high-value C5 dicarboxylic acid and a critical precursor for the bio-based synthesis of methyl methacrylate (MMA).[1] While upstream fermentation titers in engineere...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

Citramalic acid (2-methylmalic acid) is a high-value C5 dicarboxylic acid and a critical precursor for the bio-based synthesis of methyl methacrylate (MMA).[1] While upstream fermentation titers in engineered E. coli have exceeded 80 g/L, downstream processing (DSP) remains the primary bottleneck due to the molecule's high solubility and the complex nature of fermentation broth. This guide provides a robust, scalable DSP workflow prioritizing Reactive Extraction over traditional calcium precipitation to maximize yield and purity while minimizing solid waste generation.

Introduction & Strategic Analysis

The Challenge: Solubility & Selectivity

Unlike citric acid, which forms a highly insoluble tricalcium salt, citramalic acid is a dicarboxylic acid with a solubility profile closer to malic acid. Its calcium salt (calcium citramalate) exhibits significant aqueous solubility, rendering the traditional "calcium precipitation" method (gypsum process) inefficient and prone to yield losses >20%.

The Solution: Reactive Extraction

The recommended protocol utilizes Reactive Liquid-Liquid Extraction (LLE) . This method exploits the reversible complexation between the acid and a long-chain aliphatic amine (extractant) dissolved in a carrier solvent.

Mechanism:

  • Extraction: At pH < pKa1, the amine forms an ion-pair complex with the undissociated acid in the organic phase.

  • Stripping (Back-Extraction): Temperature swing or pH shift releases the acid into a concentrated aqueous phase.

Pre-treatment & Clarification

Objective: Remove biomass and protect downstream chromatography/extraction units.

Protocol 2.1: Broth Clarification

Materials:

  • Crude fermentation broth (pH typically 6.5–7.0)

  • Decanter centrifuge or Disk-stack centrifuge

  • Ceramic Microfiltration (MF) unit (0.2 µm cutoff)

Steps:

  • Biomass Separation: Centrifuge broth at 8,000 × g for 15 minutes (lab scale) or equivalent continuous flow (pilot scale).

    • Why: Citramalic acid is extracellular; cell lysis must be avoided to prevent protein contamination.

  • Acidification (Critical): Adjust supernatant pH to 2.0–2.5 using 50% H₂SO₄.

    • Expert Insight: Lowering pH below the pKa1 (3.24) protonates the acid, rendering it hydrophobic enough for solvent extraction.

  • Polishing Filtration: Pass acidified supernatant through a 0.2 µm ceramic filter to remove precipitated proteins and residual cell debris.

Primary Isolation: Reactive Extraction

Objective: Selectively capture citramalic acid from impurities (sugars, salts).

Protocol 3.1: Amine-Based Extraction

System:

  • Extractant: Trioctylamine (TOA) or Alamine 336 (20–30% v/v).

  • Diluent: 1-Octanol or Methyl Isobutyl Ketone (MIBK). Octanol provides a higher distribution coefficient (K_D) due to its polarity.

  • Modifier (Optional): Tributyl phosphate (TBP) to prevent third-phase formation.

Steps:

  • Equilibration: Mix the Organic Phase (30% TOA / 70% Octanol) with the Acidified Aqueous Phase (from Step 2) at a 1:1 volume ratio .

  • Contacting: Agitate vigorously for 30–60 minutes at 25°C .

  • Phase Separation: Allow phases to settle (or centrifuge) for 10 minutes. The citramalic acid-amine complex resides in the light (organic) phase.

    • Validation: Measure the aqueous phase concentration by HPLC.[2][3] Yield should be >90%.

  • Scrubbing: Wash the organic phase with a small volume (10% of organic vol) of water to remove physically entrained sugars.

Protocol 3.2: Temperature-Swing Back-Extraction

Objective: Recover the acid into an aqueous phase without adding new salts.

  • Contacting: Mix the loaded organic phase with deionized water (ratio 1:1 or 1:2) pre-heated to 80–90°C .

    • Mechanism:[4][5][6] The amine-acid complex is exothermic; high temperature destabilizes the bond, releasing free acid into the water.

  • Separation: Separate phases while hot. The regenerated organic solvent can be recycled.

  • Result: A concentrated, semi-pure aqueous solution of citramalic acid.

Polishing & Crystallization

Objective: Achieve pharmaceutical/polymer-grade purity (>99%).

Protocol 4.1: Evaporative Crystallization
  • Concentration: Concentrate the back-extracted aqueous solution using a rotary evaporator (vacuum, 50°C) until the concentration reaches 60–70% (w/v) .

  • Cooling: Slowly cool the concentrate from 50°C to 4°C at a rate of 5°C/hour .

  • Seeding: At 30°C, add citramalic acid seed crystals (0.1% w/w) to induce nucleation.

  • Washing: Filter crystals and wash with ice-cold acetone or ethanol to remove surface impurities.

  • Drying: Vacuum dry at 40°C.

Analytical Validation (HPLC)

Objective: Quantify yield and purity.

Equipment: HPLC with UV (210 nm) and Refractive Index (RI) detectors. Column: Bio-Rad Aminex HPX-87H (or equivalent ion-exclusion column). Mobile Phase: 5 mM H₂SO₄. Flow Rate: 0.6 mL/min at 50°C.

Data Reporting Template:

StepVolume (L)Concentration (g/L)Total Mass (g)Step Yield (%)Cumulative Yield (%)
Fermentation Broth 1.080.080.0100100
Clarified/Acidified 0.9578.074.192.692.6
Organic Extract 0.95N/A (Complex)70.495.088.0
Back-Extract 0.50130.065.092.381.2
Crystallization Solid>99% Purity58.590.073.1

Process Visualization

CitramalicDSP Broth Fermentation Broth (pH 7, ~80 g/L) Centrifuge Centrifugation (Removal of Biomass) Broth->Centrifuge Clarification Acidification Acidification (H2SO4 to pH 2.0) Centrifuge->Acidification Supernatant Extraction Reactive Extraction (TOA + Octanol) Acidification->Extraction Protonated Acid Stripping Back-Extraction (Water @ 80°C) Extraction->Stripping Loaded Organic Phase Stripping->Extraction Regenerated Solvent Crystallization Evaporative Crystallization Stripping->Crystallization Aqueous Phase Product Pure Citramalic Acid Crystals Crystallization->Product Drying

Caption: Figure 1. Integrated downstream processing workflow for citramalic acid recovery using reactive extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion formation during extraction High protein content or vigorous mixing.Use a demulsifier or pass broth through Ultrafiltration (10 kDa) before extraction.
Low Extraction Efficiency pH > pKa1 (3.24).Readjust aqueous feed pH to < 2.5. Ensure amine concentration is sufficient (molar excess).
Third Phase Formation Polarity mismatch in solvent.Add 5–10% Modifier (e.g., Tributyl phosphate or Isodecanol) to the organic phase.
Colored Crystals Residual broth pigments.Pass the back-extracted aqueous solution through an Activated Carbon column before crystallization.

References

  • Webb, J. P., et al. (2017). "Efficient bio-production of citramalate using an engineered Escherichia coli strain." Microbiology. Link

  • Vandenberghe, L. P., et al. (1999).[7] "Citric acid production and purification: An overview." World Journal of Pharmaceutical and Life Sciences. (Contextual basis for organic acid DSP).

  • Wasewar, K. L. (2005). "Reactive extraction of organic acids: A review." Chemical and Biochemical Engineering Quarterly.
  • Uslu, H. (2009). "Reactive Extraction of Citric Acid by Trioctylamine." Journal of Chemical & Engineering Data. Link

  • Trujillo-Vargas, L., et al. (2020).[3] "Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD." Dyna. Link

Sources

Method

Application Note: High-Titer Citramalic Acid Production via Fed-Batch Fermentation

Executive Summary Citramalic acid (CMA) is a high-value C5 dicarboxylic acid and a direct precursor to methacrylic acid (MAA), a monomer used extensively in the production of poly(methyl methacrylate) (PMMA/Plexiglass)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citramalic acid (CMA) is a high-value C5 dicarboxylic acid and a direct precursor to methacrylic acid (MAA), a monomer used extensively in the production of poly(methyl methacrylate) (PMMA/Plexiglass). Traditional petrochemical routes to MAA are hazardous and energy-intensive. Biosynthetic production via Escherichia coli has recently achieved industrial relevance, with titers exceeding 80 g/L .[1][2][3]

This guide details a fed-batch fermentation strategy designed to maximize CMA titer and yield. Unlike standard protein expression protocols, this process requires rigorous precursor balancing between pyruvate and acetyl-CoA. The protocol focuses on CimA (Citramalate Synthase) pathway engineering, utilizing a glucose-limited exponential feeding strategy to prevent acetate overflow and maximize flux toward the target acid.[2][3]

Metabolic Foundation & Strain Engineering

To achieve high titers, the host strain must be engineered to redirect carbon flux away from the TCA cycle and acetate formation, funneling it solely into CMA biosynthesis.

The CimA Pathway

The core reaction is the condensation of Pyruvate and Acetyl-CoA by Citramalate Synthase (CimA), typically sourced from Methanococcus jannaschii (variant CimA3.7 is preferred for mesophilic activity).[1][3][4]

Key Metabolic Interventions:

  • 
    gltA (Citrate Synthase):  Essential.[5] Blocks the entry of Acetyl-CoA into the TCA cycle, forcing it toward CimA.
    
  • 
    ackA-pta (Acetate Pathway):  Critical.[6] Prevents the loss of Acetyl-CoA to acetate, which is toxic to cells and reduces yield.
    
  • 
    leuC (Isopropylmalate Isomerase):  Prevents CMA from being consumed in the leucine biosynthesis pathway.
    
Pathway Visualization

The following diagram illustrates the engineered metabolic flux required for high-titer production.

CMA_Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH/PFL CMA Citramalic Acid (Target) Pyruvate->CMA CimA (Synthase) TCA TCA Cycle (Citrate) AcetylCoA->TCA gltA (DELETED) Acetate Acetate (Overflow) AcetylCoA->Acetate ackA-pta (DELETED) AcetylCoA->CMA CimA Leucine Leucine Biosynthesis CMA->Leucine leuC (DELETED)

Figure 1: Metabolic engineering strategy for Citramalic Acid.[4][5] Red dashed lines indicate gene deletions required to prevent carbon loss and ensure high yield.

Fed-Batch Strategy: The "Dual-Phase" Approach

High-titer organic acid production is toxic to cells. Therefore, we separate the process into two distinct phases:

  • Biomass Accumulation (Batch Phase): Rapid growth to reach critical cell density (

    
    ).
    
  • Production (Fed-Batch Phase): Restricted growth and induction of CimA.

Feeding Logic: Exponential vs. pH-Stat

For CMA, Exponential Feeding is superior to pH-stat.

  • Why? CMA production relies on a precise 1:1 ratio of Pyruvate to Acetyl-CoA. Glucose overflow (Crabtree effect) leads to acetate accumulation, even in

    
    ackA strains (via other pathways like poxB).
    
  • Strategy: Maintain glucose concentration

    
     g/L by feeding exponentially at a rate slightly below 
    
    
    
    .
Process Parameters
ParameterSetpointRationale
Temperature 30°C - 37°C37°C for growth; 30°C often preferred during production to improve CimA solubility/stability.
pH 7.0Maintained via

(also serves as nitrogen source). Neutral pH mitigates acid toxicity.
DO (Dissolved Oxygen) > 30%High oxygen transfer (

) is required to drive the PDH complex for Acetyl-CoA generation.
Induction

Early induction ensures enzymes are active before cell metabolism slows.

Detailed Experimental Protocol

Media Preparation

Base Medium (Modified M9 or R/2):

  • Glucose: 20 g/L (Initial Batch)

  • 
    : 4.0 g/L
    
  • 
    : 13.3 g/L
    
  • 
    : 1.2 g/L
    
  • Trace Metal Solution: 10 mL/L (Standard recipe containing Fe, Co, Cu, Zn, Mo).

  • Critical Additive: Yeast Extract (1.0 - 1.5 g/L). Note: While defined media is preferred, small amounts of YE significantly reduce the lag phase in highly engineered strains.

Feed Solution (High Density):

  • Glucose: 500 - 700 g/L (Very concentrated to minimize dilution).

  • 
    : 10 g/L
    
  • Trace Metals: 20 mL/L

Bioreactor Setup & Inoculation
  • Seed Train: Inoculate 50 mL defined medium in a shake flask from a fresh plate. Grow overnight at 37°C.

  • Inoculation: Transfer seed to the bioreactor (initial volume 1.5 L) to a starting

    
     of 0.1 - 0.2.
    
  • Batch Phase:

    • Agitation: Cascade 300 - 1000 RPM to maintain DO > 30%.

    • Aeration: 1.0 - 2.0 VVM (Air).

    • Monitor glucose consumption via off-line HPLC or sterile sampling.

Fed-Batch Execution (The Critical Step)

Trigger Point: Initiate feeding when batch glucose is depleted (indicated by a sharp rise in DO, known as the "DO Spike").

Feeding Algorithm: Use the exponential feed equation to maintain a specific growth rate (


):


  • 
    : Feed rate (L/h)
    
  • 
    : Biomass concentration at feed start (g/L DCW)
    
  • 
    : Initial volume at feed start (L)
    
  • 
    : Glucose concentration in feed (g/L)
    
  • 
    : Biomass yield (typically 0.4 - 0.5 g/g for E. coli)
    

Induction:

  • At

    
     (approx. 10-15 hours into fermentation), add Inducer (e.g., 0.5 mM IPTG or 0.2% Arabinose).
    
  • Optional: Lower temperature to 30°C post-induction to reduce metabolic burden.

Harvest
  • Continue feeding until reactor volume max is reached or productivity plateaus (typically 60-72 hours).

  • Centrifuge broth to remove biomass. Supernatant contains Citramalic Acid.

Troubleshooting & Self-Validation

A robust process must be self-validating. Use these indicators to diagnose real-time issues:

ObservationDiagnosisCorrective Action
DO remains < 10% despite max RPM Oxygen limitation (Metabolic overflow).Reduce feed rate immediately. Supplement with pure oxygen if available.
Acetate > 2 g/L Glucose over-feeding (Crabtree effect).The feed rate is exceeding the cell's uptake capacity. Switch to a PID control based on DO-stat (feed only when DO rises).
Blue/Green broth pH drift or contamination.Check pH probe calibration. Verify antibiotic selection pressure.[4]
Low Titer (< 30 g/L) Plasmid instability or precursor imbalance.Verify plasmid retention via antibiotic plating. Ensure gltA deletion is stable (strain should grow poorly on acetate).

Process Workflow Diagram

FedBatch_Workflow Start Inoculation (OD 0.1) Batch Batch Phase (Glucose 20g/L) Start->Batch Decision DO Spike? (Glucose Depleted) Batch->Decision Decision->Batch No (Wait) FeedStart Start Exponential Feed (Set µ = 0.1 h⁻¹) Decision->FeedStart Yes Induction Induction Point (OD ~20) FeedStart->Induction Production Production Phase (Maintain Glucose < 0.5 g/L) Induction->Production Monitor Monitor Acetate (< 2 g/L) Production->Monitor Monitor->Production Adjust Feed Harvest Harvest (60-72 Hours) Monitor->Harvest Normal

Figure 2: Operational workflow for the fed-batch fermentation process.

References

  • Atsumi, S., & Liao, J. C. (2008). Directed evolution of Methanococcus jannaschii citramalate synthase for biosynthesis of 1-propanol and 1-butanol by Escherichia coli.[1] Applied and Environmental Microbiology, 74(24), 7802–7808. Link

  • Parimi, N. S., et al. (2017). Efficient bio-production of citramalate using an engineered Escherichia coli strain.[2][3] Microbiology, 163(12). Link

  • Webb, J. N., et al. (2018). High-titer production of citramalate in Escherichia coli by identifying and eliminating bottlenecks. Metabolic Engineering. Link

Sources

Application

Application Note: Green Synthesis of Hydrogels Using Citramalic Acid (CMA) as a Cross-Linking Agent

This Application Note is structured to guide researchers through the development of Citramalic Acid (CMA) cross-linked hydrogels. While Citric Acid is the industry standard for "green" cross-linking, Citramalic Acid (2-m...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the development of Citramalic Acid (CMA) cross-linked hydrogels. While Citric Acid is the industry standard for "green" cross-linking, Citramalic Acid (2-methylmalic acid) offers a unique dicarboxylic alternative that allows for finer control over cross-linking density and hydrophobicity due to its specific structural hindrance (methyl group) and bifunctionality.

Executive Summary

This guide details the methodology for utilizing Citramalic Acid (CMA) as a non-toxic, metabolic cross-linker for hydrogels (specifically Chitosan and PVA bases). Unlike toxic aldehydes (e.g., glutaraldehyde), CMA functions via a thermal esterification mechanism.

Why Citramalic Acid?

  • Tunable Porosity: Being a dicarboxylic acid (vs. tricarboxylic Citric Acid), CMA creates a "looser" network architecture, ideal for high-swelling applications or faster biodegradation profiles.

  • Biocompatibility: As a structural analogue of malic acid (a Krebs cycle intermediate), it minimizes cytotoxicity.

  • Green Chemistry: The reaction is solvent-free (water-based) and driven by heat.

Scientific Foundation & Mechanism

The Chemistry of Cross-Linking

The cross-linking mechanism relies on the formation of a cyclic anhydride intermediate.[1] Under elevated temperatures, Citramalic Acid dehydrates to form an anhydride, which then undergoes nucleophilic attack by the hydroxyl (-OH) or amine (-NH2) groups of the polymer chain.

Key Reaction Pathway:

  • Dehydration: CMA

    
     CMA-Anhydride + 
    
    
    
    (Heat driven).
  • Esterification (Cross-link 1): Anhydride reacts with Polymer-OH

    
     Ester Bond + Free Carboxyl Group.
    
  • Second Esterification (Cross-link 2): The remaining carboxyl group reacts with an adjacent polymer chain (often requiring a catalyst or higher heat).

Visualization of Mechanism

The following diagram illustrates the thermal cross-linking pathway between Citramalic Acid and a Chitosan backbone.

G cluster_0 Step 1: Activation cluster_1 Step 2: Cross-Linking CMA Citramalic Acid (Dicarboxylic) Anhydride Cyclic Anhydride Intermediate CMA->Anhydride - H2O Heat Thermal Energy (120°C - 150°C) Heat->CMA Polymer Polymer Chain (Chitosan -NH2 / PVA -OH) MonoEster Mono-Ester (Grafted) Anhydride->MonoEster + Polymer DiEster Di-Ester (Cross-linked Network) MonoEster->DiEster + Polymer (2nd Chain)

Figure 1: Thermal esterification mechanism. Citramalic acid dehydrates to an anhydride, reacting with polymer functional groups to form covalent cross-links.

Experimental Protocol

Materials & Equipment
  • Polymer Base: Chitosan (Medium Molecular Weight, Deacetylation >75%) or Poly(vinyl alcohol) (PVA).

  • Cross-linker: Citramalic Acid (CMA) (Purity >98%).

  • Catalyst (Optional but Recommended): Sodium Hypophosphite (SHP) – lowers curing temperature and prevents "browning" (caramelization).

  • Solvent: 1% or 2% Acetic Acid (for Chitosan) or Deionized Water (for PVA).

Step-by-Step Methodology
Phase 1: Sol Preparation
  • Polymer Dissolution:

    • Dissolve 2.0 g of Chitosan in 100 mL of 1% Acetic Acid solution.

    • Stir magnetically at room temperature for 4-6 hours until a clear, viscous solution is obtained.

    • Note: Ensure no air bubbles remain; sonicate if necessary.

  • Cross-linker Addition:

    • Dissolve Citramalic Acid in a minimal amount of water.

    • Add CMA to the polymer solution.

    • Stoichiometry Guide: Vary the concentration to tune stiffness.

      • Low Cross-linking: 5% w/w (CMA to Polymer).[2]

      • High Cross-linking: 20% w/w (CMA to Polymer).

  • Catalyst Integration:

    • Add Sodium Hypophosphite (SHP) at a ratio of 50% w/w relative to the Citramalic Acid content.

    • Reasoning: SHP catalyzes the formation of the anhydride intermediate.

Phase 2: Casting & Drying
  • Pour the mixture into Petri dishes or Teflon molds.

  • Air Drying: Allow solvent evaporation at Room Temperature (25°C) for 24-48 hours until a dry film forms.

    • Critical: Do not heat yet. Rapid heating causes solvent boiling and uneven surface texture.

Phase 3: Thermal Curing (The Cross-linking Step)

This is the most critical step where the covalent bonds form.

  • Place the dried films in a vacuum oven or convection oven.

  • Curing Cycle:

    • Ramp: Heat to 80°C (30 mins) to remove residual moisture.

    • Cure: Heat to 140°C for 10 - 20 minutes .

    • Warning: Exceeding 150°C or 30 minutes may cause degradation (darkening) of the polysaccharide.

  • Neutralization (For Chitosan):

    • Immerse cured films in 1M NaOH or 5% NaHCO3 for 30 mins to neutralize residual acetic acid and unreacted carboxyl groups.

    • Wash extensively with distilled water until pH is neutral (pH 7.0).

Characterization & Validation

To ensure the protocol was successful, the following characterization steps are mandatory.

FTIR Spectroscopy (Chemical Verification)

You must confirm the formation of the Ester Bond .

  • Target Peak: Look for a new peak at 1720–1740 cm⁻¹ (C=O stretching of the ester).

  • Amide Peak (Chitosan): Note shifts in the Amide I (1650 cm⁻¹) and Amide II (1590 cm⁻¹) bands, indicating interaction with amine groups.

Gel Fraction (Cross-linking Efficiency)

This measures the percentage of the polymer that is successfully covalently bonded.

  • Weigh the initial dry hydrogel (

    
    ).
    
  • Immerse in boiling water or acidic buffer (pH 4) for 24 hours (to dissolve unlinked chains).

  • Dry the remaining residue and weigh (

    
    ).
    
  • Formula:

    
    
    
    • Target: >70% for a stable hydrogel.

Swelling Ratio Comparison (Data Table)

Citramalic acid (CMA) hydrogels will exhibit different swelling properties compared to Citric Acid (CA) due to lower functionality (2 vs 3 COOH groups).

ParameterCitric Acid (CA) HydrogelCitramalic Acid (CMA) HydrogelInterpretation
Functional Groups 3 (-COOH)2 (-COOH)CA creates tighter networks.
Cross-link Density HighModerateCMA allows more chain mobility.
Swelling Ratio Lower (Tighter mesh)Higher (Looser mesh)CMA is better for high-absorption.
Flexibility Rigid / BrittleFlexibleCMA improves mechanical compliance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Film dissolves in water Curing temperature too low; Esterification failed.Increase cure temp to 140°C or add SHP catalyst.
Film is dark brown/black Thermal degradation ("Caramelization").Reduce curing time; Ensure temp does not exceed 150°C.
Brittle film Cross-linking density too high.Reduce CMA concentration (try 5-10% w/w).
Surface bubbles Solvent boiled during curing.Ensure complete air-drying at RT before thermal curing.

References

  • Demmitt, K., et al. (2025). Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels. National Institutes of Health (NIH). Link

  • Ullah, K., et al. (2024). Citric acid cross-linking of a hydrogel from Aloe vera engenders a pH-responsive, superporous material.[3] PMC - NIH. Link

  • Priya, B., et al. (2023). Hydrogel Films of Citric Acid Cross-linked Hydroxypropyl Methylcellulose for Drug Delivery. Indian Journal of Pharmaceutical Education and Research. Link

  • Uranga, J., et al. (2020). The Effect of Cross-Linking with Citric Acid on the Properties of Agar/Fish Gelatin Films. MDPI - Polymers. Link

  • Gyawali, D., et al. (2010). Citric acid-derived in situ crosslinkable biodegradable polymers for cell delivery. Biomaterials / NIH. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Product Inhibition in Citramalic Acid Fermentation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for citramalic acid fermentation. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for citramalic acid fermentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing citramalic acid, with a specific focus on diagnosing and overcoming product inhibition. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of citramalic acid fermentation?

A: Product inhibition refers to the phenomenon where the accumulation of citramalic acid in the fermentation broth slows down or completely halts its own production rate.[1][2] This occurs because high concentrations of the acid can be toxic to the microbial host (e.g., E. coli, S. cerevisiae), disrupting cellular functions and viability.[3] The mechanisms of this inhibition can include intracellular pH reduction, disruption of membrane potential, and interference with key metabolic enzymes.[4] Effectively, the very product you are trying to create begins to poison the cellular machinery responsible for its synthesis.

Q2: What are the primary metabolic pathways involved in citramalic acid production and its inhibition?

A: Citramalic acid is synthesized in a single enzymatic step through the condensation of two central metabolites: acetyl-CoA and pyruvate.[5][6] This reaction is catalyzed by the enzyme citramalate synthase (encoded by the cimA gene).[7][8]

However, several competing pathways divert these crucial precursors, reducing the overall yield. The most significant competitor is the tricarboxylic acid (TCA) cycle, where citrate synthase (encoded by the gltA gene) also uses acetyl-CoA to produce citrate.[6][9] Another major issue, particularly in hosts like E. coli, is the overflow metabolism that leads to the production of inhibitory byproducts like acetic acid, especially under conditions of excess glucose.[3]

Below is a diagram illustrating the core metabolic crossroads.

Metabolic_Pathway cluster_glycolysis Central Metabolism cluster_citramalate Citramalate Synthesis cluster_tca TCA Cycle (Competition) cluster_acetate Acetate Pathway (Competition) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->AcetylCoA CimA Citramalate Synthase (cimA) Pyruvate->CimA PflB_LdhA pflB, ldhA Pyruvate->PflB_LdhA AcetylCoA->CimA GltA Citrate Synthase (gltA) AcetylCoA->GltA Citramalate Citramalic Acid Citramalate->CimA Product Inhibition CimA->Citramalate Citrate Citrate GltA->Citrate Acetate Acetate Acetate->CimA Byproduct Inhibition PflB_LdhA->Acetate

Caption: Core metabolic pathways for citramalic acid production.

Q3: What are the main strategies to counteract product inhibition?

A: Overcoming product inhibition requires a multi-faceted approach that combines metabolic engineering of the host strain with optimization of the fermentation process. The core strategies are:

  • Metabolic Engineering: Genetically modifying the production host to redirect carbon flux towards citramalate, reduce inhibitory byproducts, and potentially increase the host's tolerance to the acid.[10] This includes deleting genes in competing pathways (gltA, ldhA, pflB) and overexpressing the core synthesis enzyme (cimA).[3]

  • Process Optimization: Fine-tuning the fermentation conditions to maintain a healthy and productive cell culture. A fed-batch strategy is highly effective as it prevents the accumulation of excess glucose, which in turn minimizes the formation of acetate.[3][9]

  • In Situ Product Removal (ISPR): Actively removing citramalic acid from the fermentation broth as it is produced.[11] This keeps the product concentration below the inhibitory threshold, allowing the fermentation to proceed for longer durations and achieve higher overall yields.[11][12] Techniques include adsorption, liquid-liquid extraction, and electrodialysis.[13]

Troubleshooting Guide

This section addresses specific experimental issues. Follow the recommended solutions to diagnose and resolve common problems.

Symptom ObservedPotential Cause(s)Recommended Solutions & Rationale
Low Citramalic Acid Titer Despite High Cell Density 1. Competing Metabolic Pathways: Carbon flux is being diverted away from citramalate production to the TCA cycle or byproduct formation (e.g., acetate).[3][9]Solution 1: Verify your strain's genotype. Ensure that genes for competing pathways (gltA, pflB, ldhA) are knocked out. Deleting gltA is critical to prevent acetyl-CoA from entering the TCA cycle.[7][14] Solution 2: Implement a glucose-limiting fed-batch strategy. This is a well-established method to prevent acetate accumulation in E. coli.[3]
Cell Growth Ceases Prematurely 1. Product Toxicity: The concentration of citramalic acid has reached a level that is toxic to the cells.[3][15] 2. Low pH: The accumulation of acid has lowered the broth pH to an inhibitory level.[4] 3. Acetate Accumulation: If not using a fed-batch process, acetate may have accumulated to toxic levels.[3]Solution 1: Implement an ISPR strategy, such as adding a hydrophobic resin (e.g., Amberlite XAD) to the fermenter to adsorb citramalic acid.[11] Solution 2: Ensure robust pH control. Use automated addition of a base (e.g., NaOH, KOH) to maintain the pH at a neutral level (e.g., pH 7.0).[3] Solution 3: Analyze the broth for acetate using HPLC. If acetate is present, switch to a fed-batch fermentation protocol.[3]
High Acetate Concentration Detected 1. Excess Glucose: The fermentation is being run in batch mode with high initial glucose, or the feed rate in a fed-batch process is too high. This leads to overflow metabolism.[3]Solution 1: Switch from batch to a fed-batch process. This is the most effective way to eliminate acetate production.[3][16] Solution 2: If already using fed-batch, reduce the glucose feed rate to ensure it is the growth-limiting substrate. Monitor dissolved oxygen (dO2); a sharp spike often indicates glucose depletion, signaling that the feed can be started or adjusted.[3]
Low Yield (g citramalate / g glucose) 1. Suboptimal Precursor Supply: Insufficient intracellular pools of acetyl-CoA and pyruvate.[5] 2. Inefficient Enzyme Expression: The expression level of citramalate synthase (cimA) may be too low.Solution 1: Engineer the central metabolism to boost precursor availability. This can involve strategies like engineering non-oxidative glycolysis.[10][17] Solution 2: Optimize the induction conditions for cimA expression (e.g., inducer concentration, timing of induction). Ensure the use of a robust expression vector and promoter system.[3]
Troubleshooting Workflow

This diagram provides a logical decision tree for troubleshooting common issues in citramalic acid fermentation.

Troubleshooting_Workflow Start Start: Low Citramalate Titer Check_Growth Is Cell Density (OD600) High? Start->Check_Growth Check_Acetate Measure Acetate Concentration Check_Growth->Check_Acetate Yes Low_Growth Issue: Poor Cell Growth - Check medium composition - Optimize temperature/pH Check_Growth->Low_Growth No High_Acetate Issue: Acetate Toxicity - Switch to Fed-Batch - Reduce glucose feed rate Check_Acetate->High_Acetate High Low_Acetate Issue: Low Specific Productivity Check_Acetate->Low_Acetate Low Check_Genotype Verify Strain Genotype (e.g., gltA knockout) Low_Acetate->Check_Genotype Implement_ISPR Implement ISPR to Reduce Product Toxicity Check_Genotype->Implement_ISPR

Caption: A decision tree for troubleshooting low citramalate titers.

Experimental Protocols
Protocol 1: Fed-Batch Fermentation for High-Titer Citramalic Acid Production

This protocol is adapted from established methods for producing citramalate in engineered E. coli.[3] It is designed to minimize acetate formation and achieve high product concentrations.

Materials:

  • Engineered E. coli strain (e.g., with ldhA, pflB, and gltA deletions, expressing cimA).

  • 5L Bioreactor (e.g., Fermac 360).

  • Fermentation Medium (Mineral salts medium with trace elements).

  • Glucose Feed Solution (e.g., 50-60% w/v glucose).

  • Base for pH control (e.g., 4M NaOH).

  • Inducer (e.g., L-arabinose if using a pBAD promoter).[3]

  • Glucose test strips.

Procedure:

  • Inoculum Preparation: Inoculate 100 mL of fermentation medium with a glycerol stock of the production strain. Incubate overnight at 37°C with shaking.

  • Bioreactor Setup: Prepare a 5L bioreactor with 3L of sterile fermentation medium. Calibrate pH and dissolved oxygen (dO2) probes.

  • Inoculation: Inoculate the bioreactor with the overnight culture.

  • Batch Phase: Grow the culture at 37°C. Maintain pH at 7.0 via automated addition of base. Maintain dO2 at 30% saturation by automatically controlling the stirrer speed (e.g., 600-1200 rpm).[3]

  • Initiation of Fed-Batch: Monitor the batch glucose consumption. A sharp increase in the dO2 signal indicates that the initial glucose has been depleted. Confirm with a glucose test strip.[3]

  • Fed-Batch Phase: Begin a continuous feed of the concentrated glucose solution. Manually or automatically adjust the feed rate to maintain a pseudo-exponential growth rate (e.g., ~0.25 h⁻¹) and avoid the accumulation of excess glucose.[3]

  • Induction: Once the culture reaches a suitable density (e.g., OD600 of 10-20), add the inducer (e.g., L-arabinose to a final concentration of 0.2 g/L) to initiate cimA expression and citramalate production.[3]

  • Sampling and Monitoring: Take samples periodically to measure OD600, and analyze the supernatant for citramalic acid and potential byproducts using HPLC (see Protocol 2).

  • Termination: Continue the fermentation until the production rate plateaus or declines significantly. A typical run may last 65 hours or more.[3]

Protocol 2: Quantification of Citramalic Acid by HPLC

This protocol provides a standard method for analyzing citramalic acid concentration in fermentation broth samples.[3][18][19]

Materials:

  • HPLC system with UV (210 nm) and Refractive Index (RI) detectors.

  • Organic Acid Analysis Column (e.g., Rezex ROA-Organic Acid H+).

  • Mobile Phase: 5 mM H₂SO₄.

  • 0.45 µm syringe filters.

  • Citramalic acid standard for calibration curve.

Procedure:

  • Sample Preparation:

    • Take a 1 mL sample from the fermenter.

    • Boil the sample for 5-10 minutes to inactivate enzymes and stop metabolic activity.

    • Centrifuge the sample at >12,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3]

  • HPLC Analysis:

    • Set the column temperature to 55°C.

    • Set the mobile phase flow rate to 0.5 mL/min.

    • Inject the prepared sample (e.g., 20 µL) into the HPLC system.

    • Monitor the chromatogram at 210 nm.

  • Quantification:

    • Identify the citramalic acid peak by comparing its retention time to that of an authentic standard.

    • Prepare a calibration curve using known concentrations of the citramalic acid standard.

    • Calculate the concentration of citramalic acid in the sample based on the peak area and the calibration curve.

Data Summary

The following table summarizes reported titers and yields for citramalic acid production using different strategies, illustrating the impact of genetic and process modifications.

Host StrainKey Genetic ModificationsFermentation StrategyTiter (g/L)Yield (g/g glucose)Reference
E. coliOverexpression of cimA; ldhA, pflB deletionsFed-batch (glucose-limiting)820.48[3]
E. coliEngineered citrate synthase (gltA[F383M]); cimA expressionFed-batch (exponential feed)>600.53[9]
E. coligltA, leuC, ackA-pta, poxB deletions; cimA expressionFed-batch (from glycerol)>31>0.50[14]
I. orientalisGenome-integrated cimABatch2.00.07 (mol/mol)[5]
References
  • Frontiers. (n.d.). Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic engineering strategies for enhancing citric acid production.... Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways for citramalate synthesis in Escherichia coli.... Retrieved from [Link]

  • DTU Research Database. (n.d.). Application of in situ product-removal techniques to biocatalytic processes. Retrieved from [Link]

  • PubMed. (n.d.). Product inhibition of the fermentative formation of glutamic acid. Retrieved from [Link]

  • HealthMatters.io. (n.d.). Citramalic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of fermentation processes for citramalate production. Retrieved from [Link]

  • ResearchGate. (n.d.). Fed batch production of Citric acid production from Candida lipolytica Grown on n-paraffins | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic engineering of low-pH-tolerant non-model yeast, Issatchenkia orientalis, for production of citramalate. Retrieved from [Link]

  • NIH. (n.d.). Product Inhibition of the Fermentative Formation of Glutamic Acid - PMC. Retrieved from [Link]

  • NIH. (n.d.). Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC. Retrieved from [Link]

  • Wiley Online Library. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Retrieved from [Link]

  • MDPI. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. Retrieved from [Link]

  • PubMed. (n.d.). A citrate efflux transporter important for manganese distribution and phosphorus uptake in rice. Retrieved from [Link]

  • PNAS. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. Retrieved from [Link]

  • NIH. (n.d.). Combined Application of Citric Acid and Cr Resistant Microbes Improved Castor Bean Growth and Photosynthesis while It Alleviated Cr Toxicity by Reducing Cr+6 to Cr3+ - PMC. Retrieved from [Link]

  • Redalyc. (n.d.). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Retrieved from [Link]

  • PubMed. (2021). Molecular Mechanism of Citrate Efflux by the Mitochondrial Citrate Transporter CT in Filamentous Fungus Mucor circinelloides WJ11. Retrieved from [Link]

  • NIH. (2024). Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production. Retrieved from [Link]

  • SciELO Colombia. (n.d.). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Retrieved from [Link]

  • MDPI. (n.d.). Can the Concentration of Citric Acid Affect Its Cytotoxicity and Antimicrobial Activity?. Retrieved from [Link]

  • NIH. (2020). Co-cultures with integrated in situ product removal for lactate-based propionic acid production. Retrieved from [Link]

  • MDPI. (n.d.). An Oxalate Transporter Gene, AtOT, Enhances Aluminum Tolerance in Arabidopsis thaliana by Regulating Oxalate Efflux. Retrieved from [Link]

  • NIH. (2024). Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PMC. Retrieved from [Link]

  • ResearchGate. (2020). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Retrieved from [Link]

  • Linköping University Electronic Press. (n.d.). Antimicrobial activity of oxalic, citric and malic acid to the most common pathogens. Retrieved from [Link]

  • NIH. (n.d.). Citric Acid: Properties, Microbial Production, and Applications in Industries - PMC. Retrieved from [Link]

  • Union of Scientists in Bulgaria - Plovdiv. (n.d.). Mechanisms of Extraction of Organic Acids by means of Molecular Extractants and Ionic Liquids. Retrieved from [Link]

  • Frontiers. (n.d.). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • PubMed. (2017). Synthesis of Citramalic Acid From Glycerol by Metabolically Engineered Escherichia Coli. Retrieved from [Link]

  • MDPI. (2024). Repeated Fed-Batch Culture Strategy for the Synthesis of Polyhydroxybutyrate (PHB) Biopolymers from Sugar Cane Juice Using Azotobacter vinelandii. Retrieved from [Link]

  • Universidad Pontificia Bolivariana. (n.d.). Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). In situ bioremediation. Retrieved from [Link]

  • The Scientist. (2016). Genetic Modification Improves Photosynthetic Efficiency. Retrieved from [Link]

  • NIH. (n.d.). Derivatives of the Fungal Natural Product Illudalic Acid Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PubMed. Retrieved from [Link]

Sources

Optimization

Citramalate Synthase (CimA) Optimization &amp; Troubleshooting Hub

Introduction: The CimA Engineering Mandate Citramalate synthase (CimA, EC 2.3.1.182) is the cornerstone enzyme for the bio-production of citramalate, a direct precursor to the industrial monomer methacrylic acid (MAA). W...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The CimA Engineering Mandate

Citramalate synthase (CimA, EC 2.3.1.182) is the cornerstone enzyme for the bio-production of citramalate, a direct precursor to the industrial monomer methacrylic acid (MAA). While naturally sourced from thermophiles like Methanocaldococcus jannaschii (MjCimA) or Leptospira interrogans, its application in mesophilic hosts (e.g., E. coli) is plagued by two critical bottlenecks: thermal incompatibility (low


 at 37°C) and feedback inhibition  by isoleucine.

This guide moves beyond basic protocols to address the mechanistic failures limiting turnover rates. It is designed for researchers requiring high-titer production of citramalate or 1-propanol/1-butanol derivatives.

Module 1: Kinetic Optimization (The "Engine")

Core Issue: Wild-type MjCimA has an optimum temperature of ~70°C. At standard fermentation temperatures (30–37°C), its catalytic turnover (


) drops precipitously, rendering it kinetically inefficient.
Troubleshooting Guide: Low Catalytic Activity
SymptomProbable CauseDiagnostic StepCorrective Action
Low

in lysate
Thermal IncompatibilityMeasure activity at 37°C vs 60°C. If 60°C is >5x higher, the enzyme is kinetically "frozen."Switch to CimA3.7 variant . This evolved mutant contains 5 point mutations and a C-terminal truncation, shifting optimum activity to mesophilic ranges [1].[1]
High

for Acetyl-CoA
Substrate MismatchCheck Acetyl-CoA concentration. If activity spikes only at >1 mM, affinity is too low.Engineer the substrate binding pocket. CimA3.7 also exhibits improved

for Acetyl-CoA compared to WT at 37°C.
Protein Aggregation Inclusion BodiesRun SDS-PAGE on soluble vs. pellet fractions.Lower induction temp to 25°C or co-express chaperones (GroEL/ES).
FAQ: Kinetic Parameters

Q: Why is the CimA3.7 variant considered the gold standard for E. coli? A: Directed evolution of MjCimA yielded CimA3.7, which possesses a truncated C-terminus and five specific amino acid substitutions. These structural changes destabilize the rigid thermophilic core, allowing the necessary conformational flexibility for catalysis at 37°C. It increases specific activity by >10-fold at mesophilic temperatures compared to the wild type [1][4].

Module 2: Feedback Inhibition (The "Brakes")

Core Issue: CimA evolved as part of the isoleucine biosynthetic pathway in archaea. Consequently, it is allosterically inhibited by L-isoleucine. In high-density fermentations, intracellular isoleucine accumulation shuts down citramalate production.

Mechanism of Action

Isoleucine binds to an allosteric regulatory domain (distinct from the active site), inducing a conformational lock that prevents Pyruvate/Acetyl-CoA condensation.

Protocol: Desensitization Validation

  • Control: Assay purified CimA with 1 mM Pyruvate + 1 mM Acetyl-CoA.

  • Challenge: Repeat assay in the presence of 10 mM L-Isoleucine .

  • Result Interpretation:

    • Activity < 50%: Enzyme is feedback-sensitive (Wild Type).

    • Activity > 90%: Enzyme is feedback-resistant (e.g., CimA3.7).[1]

Q: Can I use Leptospira CimA (LiCimA) instead? A: LiCimA is naturally mesophilic but often retains feedback sensitivity. For industrial titers, the engineered MjCimA3.7 is preferred because it decouples activity from regulation [2].

Module 3: Metabolic Flux & Pathway Balancing

Core Issue: CimA competes directly with the cell's central metabolism for Acetyl-CoA and Pyruvate .

Pathway Visualization: The Competition for Carbon

CimA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pdh/PflB Lactate Lactate Pyruvate->Lactate LdhA (Delete) Citramalate Citramalate (Target) Pyruvate->Citramalate CimA (Pyruvate + Acetyl-CoA) Citrate Citrate (TCA Cycle) AcetylCoA->Citrate GltA (Citrate Synthase) MAJOR COMPETITOR Acetate Acetate (Overflow) AcetylCoA->Acetate AckA-Pta (Delete) AcetylCoA->Citramalate Isoleucine L-Isoleucine Isoleucine->Citramalate Feedback Inhibition (Blocked in CimA3.7)

Figure 1: Metabolic competition map. Red dashed lines indicate pathways targeted for deletion to maximize flux toward Citramalate.

Troubleshooting Low Yields
Competitive PathwayGene TargetActionRationale
TCA Cycle Entry gltA (Citrate Synthase)Downregulate/Mutate GltA has a lower

for Acetyl-CoA than CimA. Deletion is lethal without glutamate supplementation; use a weak promoter or specific point mutations (e.g., GltA[F383M]) to reduce affinity [5].
Acetate Overflow ackA-ptaDelete Prevents carbon loss to acetate, conserving Acetyl-CoA.
Lactate Formation ldhADelete Prevents Pyruvate reduction, keeping the pool available for CimA.
Leucine Biosynthesis leuCDelete Prevents Citramalate from being converted into Leucine/Isoleucine downstream [3].
Module 4: Assay & Detection Protocols

Core Issue: The standard DTNB (Ellman's Reagent) assay measures free CoA-SH release. It is prone to false positives from endogenous thioesterases or free thiols in the lysate.

Standardized DTNB Assay Protocol
  • Buffer: 100 mM TES or Tris-HCl (pH 7.5), 5 mM MgCl

    
    .
    
  • Substrates: 1 mM Sodium Pyruvate + 1 mM Acetyl-CoA.

  • Reaction:

    • Incubate enzyme + Pyruvate at 37°C.

    • Start reaction by adding Acetyl-CoA.[2]

    • Take 50 µL aliquots at 0, 2, 5, and 10 mins.

  • Quenching/Detection:

    • Mix aliquot with 950 µL DTNB solution (0.56 mM in pH 8.0 buffer).

    • Measure Absorbance at 412 nm immediately.[2]

  • Calculation:

    
    
    
Troubleshooting Assay Noise

Q: My "zero time" blank has high absorbance. Why? A: This indicates high background thiols in your lysate.

  • Fix: Pass the lysate through a PD-10 desalting column to remove free DTT or mercaptoethanol used during lysis.

  • Fix: Run a "No Pyruvate" control. Any CoA release here is due to non-specific thioesterase activity (e.g., yciA in E. coli). Subtract this rate from your test sample.

Q: The reaction rate is non-linear after 2 minutes. A: Product inhibition (by CoA) or substrate depletion.

  • Fix: Only calculate the slope from the first 60–90 seconds (Initial Velocity,

    
    ).
    
  • Fix: Ensure Acetyl-CoA is in excess (>5x

    
    ).
    
References
  • Parveen, L. et al. (2011). Directed evolution of the citramalate synthase from Methanocaldococcus jannaschii for 1-propanol and 1-butanol production.Protein Engineering, Design & Selection .

  • Atsumi, S. & Liao, J.C. (2008). Metabolic engineering for advanced biofuels production from Escherichia coli.Nature .

  • Webb, J. et al. (2017). Efficient bio-production of citramalate using an engineered Escherichia coli strain.[3][4][5]Microbiology .

  • Li, S. et al. (2024). Engineering a non-oxidative glycolysis pathway in Escherichia coli for high-level citramalate production.Microbial Cell Factories .

  • Shannon, M. et al. (2016). Production of citramalate by metabolically engineered Escherichia coli.[3][4][5]Biotechnology and Bioengineering .[3][5][6]

Sources

Troubleshooting

Technical Support Center: Citramalic Acid Biosynthesis Optimization

Current Status: Operational | Topic: Reducing Byproduct Formation | Host: Escherichia coli Welcome to the Citramalate Optimization Desk Role: Senior Application Scientist Objective: Maximize Citramalic Acid (CMA) titer a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reducing Byproduct Formation | Host: Escherichia coli

Welcome to the Citramalate Optimization Desk

Role: Senior Application Scientist Objective: Maximize Citramalic Acid (CMA) titer and purity by minimizing carbon flux into acetate, lactate, and TCA cycle intermediates.

This guide treats your biological system as a production unit that requires specific "Hardware" (Strain Genotype) and "Software" (Fermentation Parameters) configurations. Below you will find the standard operating procedures (SOPs) and troubleshooting workflows to resolve byproduct formation.

Part 1: The Metabolic "Hardware" (Strain Engineering)

To achieve high-yield CMA production, you must physically decouple the production pathway from native competitive pathways. The primary reaction is the condensation of Pyruvate and Acetyl-CoA catalyzed by Citramalate Synthase (CimA) .[1][2]

Core Pathway Diagram

The following diagram illustrates the carbon flux competition.[1] Your goal is to block the red paths and maximize the green path.

CitramalatePathway Glucose Glucose Pyruvate Pyruvate (C3) Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA (C2) Pyruvate->AcetylCoA PDH/PFL Citramalate Citramalate (C5) (Target) Pyruvate->Citramalate CimA (Citramalate Synthase) Lactate Lactate Pyruvate->Lactate ldhA Acetate Acetate Pyruvate->Acetate poxB AcetylCoA->Citramalate AcetylCoA->Acetate pta-ackA Citrate Citrate (TCA) AcetylCoA->Citrate gltA (Citrate Synthase) Isoleucine Isoleucine Precursors Citramalate->Isoleucine leuC (IPM Isomerase)

Figure 1: Metabolic flux distribution showing the competition between Citramalate Synthase (CimA) and native E. coli pathways (Lactate, Acetate, TCA cycle).

Configuration Guide: Gene Deletions

Use this checklist to validate your strain genotype.

Gene TargetFunctionAction RequiredRationale & Causality
leuC 3-isopropylmalate isomeraseDELETE Critical. Prevents Citramalate from being dehydrated and converted into Isoleucine precursors. Without this, CMA is consumed by the cell [1].
pta-ackA Phosphate acetyltransferase / Acetate kinaseDELETE Stops the primary aerobic acetate overflow pathway. Acetyl-CoA is preserved for CMA synthesis [2].
poxB Pyruvate oxidaseDELETE Stops direct conversion of Pyruvate to Acetate. Essential for high yield as it preserves the Pyruvate pool [2].
ldhA Lactate dehydrogenaseDELETE Prevents Pyruvate loss to lactate, especially under oxygen-limited conditions [3].
gltA Citrate synthaseMODIFY/DELETE gltA competes directly with cimA for Acetyl-CoA. Note: Complete deletion causes glutamate auxotrophy. Recommended: Use point mutation (e.g., GltA[F383M]) to reduce activity rather than eliminate it, or supplement Glutamate [4].
Part 2: Troubleshooting & FAQs
Issue 1: "My acetate levels are still high (>2 g/L) despite deleting pta-ackA."

Diagnosis: You are likely experiencing "Pyruvate Overflow" via the PoxB pathway or unintended anaerobic flux. While pta-ackA handles Acetyl-CoA derived acetate, poxB converts Pyruvate directly to Acetate and CO2.

Troubleshooting Protocol:

  • Genotype Verification: Confirm the poxB deletion. In high-glucose fed-batch fermentations, poxB becomes a major valve for excess carbon.

  • Oxygenation Check: If poxB is deleted and acetate persists, check your Dissolved Oxygen (DO).

    • Mechanism:[1][3][4] Under anaerobic conditions, E. coli may utilize other mixed-acid fermentation pathways.

    • Action: Maintain DO > 30% saturation.

  • Feed Rate: If glucose accumulates (>5 g/L) in the media, the cell triggers overflow metabolism regardless of some deletions. Switch to Exponential Feeding to limit glucose availability.

Issue 2: "The strain grows well but produces very little Citramalate."

Diagnosis: This usually points to Enzyme Inhibition or Product Consumption .

Root Cause Analysis:

  • Feedback Inhibition: Native Citramalate Synthase (or LeuA homologs) is often feedback-inhibited by Isoleucine or Leucine.[5]

  • Pathway Leakage: If leuC is active, CMA is converted downstream.

Corrective Actions:

  • Switch Enzyme Variant: Ensure you are using CimA3.7 (derived from Methanocaldococcus jannaschii).[6]

    • Why? This variant was evolved to be insensitive to feedback inhibition by Isoleucine and has higher specific activity than the wild type [5].[3][5]

  • Verify leuC Status: Perform a colony PCR to ensure the leuC knockout is stable. If leuC is present, the cell treats CMA as an intermediate, not a final product.

Issue 3: "My culture stops growing after induction (Metabolic Burden/Toxicity)."

Diagnosis: CMA is an acid.[1][6][7][8][9] Accumulation drops the pH, and if the buffer capacity is exceeded, the proton motive force (PMF) collapses. Alternatively, the depletion of Acetyl-CoA for CMA production starves the TCA cycle (if gltA is deleted/inhibited).

Troubleshooting Protocol:

  • pH Control: Do not rely on shake-flask buffers (MOPS/Phosphate) for titers >10 g/L. Use active pH control (maintain pH 7.0 with 5M KOH or NH4OH).

  • Auxotrophy Check: If you deleted gltA (Citrate Synthase) to stop the TCA cycle competition:

    • Action: You must supplement the media with Glutamate (approx. 2-5 mM) because the cell cannot synthesize alpha-ketoglutarate [4].

Part 3: Advanced Process Logic (Visualized)

Use this decision tree to diagnose low yields during fermentation.

Troubleshooting Start Problem: Low CMA Yield CheckAcetate Is Acetate > 5 g/L? Start->CheckAcetate CheckBiomass Is Biomass (OD600) Low? CheckAcetate->CheckBiomass No AcetateYes Overflow Metabolism CheckAcetate->AcetateYes Yes BiomassYes Metabolic Burden / Toxicity CheckBiomass->BiomassYes Yes EnzymeCheck Is Product Leucine/Ile? CheckBiomass->EnzymeCheck No (High Biomass, Low CMA) Action1 1. Verify poxB/pta-ackA deletion 2. Reduce Glucose Feed Rate AcetateYes->Action1 Action2 1. Check pH (Acidification) 2. Add Glutamate (if gltA-) 3. Check Plasmid Stability BiomassYes->Action2 Action3 1. Verify leuC deletion 2. Switch to CimA3.7 (Feedback Resistant) EnzymeCheck->Action3

Figure 2: Troubleshooting logic flow for diagnosing Citramalic Acid fermentation failures.

References
  • Atsumi, S., & Liao, J. C. (2008). Directed evolution of Methanocaldococcus jannaschii citramalate synthase for biosynthesis of 1-propanol and 1-butanol by Escherichia coli. Applied and Environmental Microbiology, 74(24), 7802–7808. [3]

  • Parimi, N. S., et al. (2017). Eliminating acetate formation improves citramalate production by metabolically engineered Escherichia coli.[10][11] Microbial Cell Factories, 16, 114.[10] [10]

  • Wu, X., & Eiteman, M. A. (2016). Production of citramalate by metabolically engineered Escherichia coli.[10] Biotechnology and Bioengineering, 113(12), 2670–2675.[10]

  • Shannon, B. T., et al. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli.[2][12] Biotechnology Progress, 36(6), e3034.

  • Webb, J. P., et al. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology, 164(2), 133–141.

Sources

Optimization

Technical Support Center: Citramalic Acid Dehydration Optimization

The following guide serves as a specialized technical support resource for researchers optimizing the dehydration of Citramalic Acid (2-methylmalic acid) . This process is critical for synthesizing Citraconic Anhydride (...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers optimizing the dehydration of Citramalic Acid (2-methylmalic acid) . This process is critical for synthesizing Citraconic Anhydride (and its hydrolyzed form, Citraconic Acid) or, under more aggressive conditions, Methacrylic Acid (MAA) .

Department: Application Science & Process Engineering Document ID: TS-CMA-2024-05 Status: Active

Part 1: Critical Parameter Overview

The Thermal Landscape

Dehydrating citramalic acid is not a linear heating process; it is a bifurcation point where temperature dictates the reaction pathway. You are managing a competition between dehydrative cyclization (forming the anhydride) and decarboxylation (forming methacrylic acid).

Target ProductOptimal Temp RangePressureCatalyst ProfileKey Mechanism
Citraconic Anhydride 170°C – 220°C Vacuum (<50 mmHg)Weak Acid / Phosphate SaltsMelt-phase Dehydration & Cyclization
Methacrylic Acid (MAA) 250°C – 350°C Atmospheric / HighSolid Acid (e.g., Alumina)Dehydration + Decarboxylation
Mesaconic Acid >200°C (Prolonged) AtmosphericStrong AcidIsomerization of Citraconic Acid

Process Note: Citramalic acid melts at ~119°C. Dehydration kinetics become significant only above 160°C . Operating below this threshold often results in molten starting material with negligible conversion.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the thermal sensitivity of the citramalic acid pathway. Note how exceeding 230°C shifts the system from simple dehydration to decarboxylation.

CitramalicPathways CMA Citramalic Acid (Start) Melt Molten Phase (~120°C) CMA->Melt Heat >119°C CCA Citraconic Anhydride (Target: Dehydration) Melt->CCA 170-220°C -H2O (Vacuum) MAA Methacrylic Acid (Target: Decarboxylation) Melt->MAA >250°C -CO2, -H2O CCA->Melt Hydrolysis (+H2O) Mesa Mesaconic Acid (Isomer) CCA->Mesa Thermal Isomerization (Prolonged Heat)

Figure 1: Thermal reaction pathways of citramalic acid. Green path indicates optimal dehydration conditions.

Part 3: Troubleshooting & FAQs

Q1: My product yield is low, and the reaction mixture turned black/tarry. What happened?

Diagnosis: Thermal Decomposition (Charring). Root Cause: You likely exceeded 230°C or used a catalyst that is too acidic (e.g., concentrated sulfuric acid) without adequate temperature control. Corrective Action:

  • Lower Temperature: Cap your heating bath at 210°C.

  • Switch Catalyst: Move from strong mineral acids to alkali metal phosphates (e.g., Sodium Dihydrogen Phosphate). These catalyze dehydration effectively without promoting the polymerization that leads to charring [1].

  • Inert Atmosphere: Ensure the reaction vessel is purged with Nitrogen (

    
    ). Oxygen at these temperatures accelerates oxidative degradation.
    
Q2: I am seeing a mixture of Citraconic and Itaconic acid isomers. How do I control selectivity?

Diagnosis: Thermodynamic Isomerization. Root Cause: Citraconic anhydride is the kinetic product. However, prolonged heating allows isomerization to the thermodynamically more stable isomers (Itaconic or Mesaconic acid), especially if water is not removed efficiently. Corrective Action:

  • Active Water Removal: This is the most critical step. Use reactive distillation . Operate under vacuum (20-50 mmHg) so that Citraconic Anhydride (bp ~213°C at atm, much lower at vacuum) distills over as it forms, leaving the water and heavier isomers behind.

  • Short Residence Time: Avoid "soaking" the reaction at high heat. Continuous flow or rapid distillation setups are superior to static batch reflux [2].

Q3: Why is my distillate solidifying in the condenser?

Diagnosis: Hydrolysis Reversion. Root Cause: The anhydride is reacting with the co-distilled water in the condenser to reform Citraconic Acid (MP ~91°C), which is a solid at room temperature. Corrective Action:

  • Warm Condenser: Maintain the condenser coolant at 40-50°C . This keeps the anhydride liquid (MP ~7°C) and prevents the acid from crystallizing out, while still condensing the product.

  • Dean-Stark Trap: If not distilling the product directly, use a Dean-Stark trap with a high-boiling azeotropic solvent (e.g., Xylene) to physically separate water from the reaction mix.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of Citraconic Anhydride via Melt Dehydration.

Materials:

  • Citramalic Acid (Purity >98%)

  • Catalyst: Sodium Dihydrogen Phosphate (

    
    ) - 0.5 to 1.0 wt%
    
  • Equipment: Short-path distillation head, vacuum pump, oil bath.

Step-by-Step Workflow:

  • Preparation: Load Citramalic Acid and catalyst into a round-bottom flask.

  • Inerting: Purge the system with Nitrogen for 10 minutes.

  • Melting Phase: Heat oil bath to 130°C . Stir until the solid is completely molten.

  • Reaction Phase (Dehydration):

    • Slowly ramp temperature to 190°C .

    • Apply vacuum gradually to reach ~30 mmHg .

    • Observation: Water evolution will be vigorous.

  • Distillation Phase:

    • Increase temperature to 210-220°C (internal temp).

    • Collect the fraction distilling at the boiling point corresponding to Citraconic Anhydride at your specific pressure (approx 100-110°C at 30 mmHg).

  • Stabilization: Store the collected liquid in a desiccator. Exposure to humid air will slowly revert it to the acid form.

Part 5: Advanced: The "Methacrylic Acid" Deviation

Read this only if your goal is Methacrylic Acid (MAA), not the anhydride.

If your intent is to produce MAA (a precursor for Plexiglas®/PMMA), the dehydration protocol above is insufficient. You must induce decarboxylation .

  • Temperature: Increase to 250°C - 300°C .

  • Catalyst: Solid acid catalysts like Alumina (

    
    )  or Zeolites are required to facilitate the loss of 
    
    
    
    [3].
  • Pathway: Citramalic Acid

    
    
    
    
    
    -Hydroxyisobutyric acid (intermediate)
    
    
    Methacrylic Acid.[1]
  • Warning: Yields are often lower (~60-70%) due to coke formation at these temperatures.

References

  • Berg, R. G. (1976). Process for the preparation of citraconic anhydride or acid.[2][3][4] U.S. Patent No.[3] 3,960,901. Washington, DC: U.S. Patent and Trademark Office.

  • Poliakoff, M., et al. (2021). Sustainable Hybrid Route to Renewable Methacrylic Acid via Biomass-Derived Citramalate. ChemRxiv.

  • Le Nôtre, J., et al. (2014). Highly selective one-step dehydration, decarboxylation and hydrogenation of citric acid to methylsuccinic acid. Royal Society of Chemistry, Green Chemistry. (Contextual reference for high-temp acid pathways).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Purity of Citramalic Acid using Quantitative NMR (qNMR)

Abstract: The precise quantification of citramalic acid is paramount in research and development, where it serves as a critical chiral building block and metabolic intermediate. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise quantification of citramalic acid is paramount in research and development, where it serves as a critical chiral building block and metabolic intermediate. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical methods for purity assessment. We will explore the fundamental principles of qNMR, its inherent advantages as a primary ratio method, and present a self-validating experimental workflow designed for high-accuracy purity determination of citramalic acid. This document is intended for researchers, scientists, and drug development professionals seeking a robust, reliable, and efficient methodology for chemical purity validation.

The Significance of Citramalic Acid Purity

Citramalic acid, a dicarboxylic acid, plays a vital role in various biochemical pathways and serves as a versatile chiral precursor in the synthesis of complex organic molecules. Its utility in drug discovery and metabolic research necessitates a stringent evaluation of its purity. Impurities can significantly impact experimental outcomes, leading to erroneous data and potentially compromising the safety and efficacy of downstream products. Therefore, the adoption of a highly accurate and reliable analytical method for purity determination is not merely a quality control step but a foundational requirement for scientific integrity.

The Principle of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful tool for the precise purity determination of organic compounds.[1] Unlike chromatographic techniques that rely on the comparison of a sample to a reference standard of the same compound, qNMR is a primary analytical method.[2] This means it can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of a different compound.[3][4]

The core principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This allows for the direct quantification of a compound without the need for a compound-specific reference standard. The purity of the analyte can be calculated using a fundamental equation that relates the integrals, number of protons, molar masses, and masses of the analyte and the internal standard.[1]

Key Advantages of qNMR:

  • No Identical Reference Standard Required: qNMR allows for the use of a certified internal standard that is structurally different from the analyte, which is particularly beneficial when a pure standard of the analyte is unavailable or expensive.[4][5]

  • High Precision and Accuracy: When performed correctly, qNMR can achieve high levels of precision and accuracy, with measurement uncertainties often in the range of 0.5-1%.[6]

  • Non-Destructive: The sample can be recovered after the analysis, which is advantageous when working with valuable or limited-quantity materials.[7]

  • Simultaneous Qualitative and Quantitative Analysis: A single qNMR experiment provides information on the structure of the analyte and its impurities, as well as their respective quantities.[8][9]

Head-to-Head Comparison: qNMR vs. Alternative Methods

While methods like High-Performance Liquid Chromatography (HPLC) and titration are commonly used for purity analysis, qNMR offers distinct advantages.

3.1 qNMR vs. High-Performance Liquid Chromatography (HPLC)

HPLC with UV-Vis detection is a widely used technique for purity assessment. However, a direct comparison of peak areas in a chromatogram may not accurately reflect the true purity, as the response of different impurities to the detector can vary.[10] To obtain accurate quantitative results with HPLC, a certified reference standard for each impurity is often required, which can be a significant limitation.[10] In contrast, qNMR provides a more direct and universal method of quantification.[9] While both techniques can offer good linearity, accuracy, and precision, qNMR often has the advantage in terms of method development time and reduced solvent consumption.[7][11]

3.2 qNMR vs. Titration

Titration is a classic method for determining the concentration of an acidic or basic substance. While it can be accurate for determining the total acid content, it lacks specificity. Titration cannot distinguish between the target analyte, in this case, citramalic acid, and any other acidic impurities that may be present. This can lead to an overestimation of the purity. qNMR, on the other hand, provides structural information that allows for the specific quantification of citramalic acid in the presence of other compounds.

3.3 Summary Table of Comparisons

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Titration
Principle Signal intensity proportional to the number of nucleiSeparation based on differential partitioningNeutralization reaction
Reference Standard Requires a certified internal standard (can be a different compound)Typically requires a certified reference standard of the analyte and each impurityRequires a standardized titrant
Specificity High; distinguishes between different compounds based on their unique NMR spectraHigh; separates different compounds based on their chemical propertiesLow; measures total acidity or basicity
Universality Nearly universal detection for compounds with NMR-active nucleiDetector-dependent; response can vary between compoundsLimited to acidic or basic compounds
Sample Integrity Non-destructiveDestructiveDestructive
Method Development Generally rapidCan be time-consumingRelatively simple
Information Provided Purity, structure, and identification of impuritiesPurity and retention timeTotal acid/base content

Experimental Protocol: A Self-Validating qNMR Workflow for Citramalic Acid

This protocol outlines a robust and self-validating workflow for the determination of citramalic acid purity using ¹H qNMR. The validation of qNMR methods should align with guidelines such as those from the International Council for Harmonisation (ICH).[12][13][14]

4.1 Materials and Reagents

  • Citramalic acid sample (analyte)

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone). The ideal standard should be of high purity (≥99%), stable, non-hygroscopic, and have resonance peaks that do not overlap with the analyte's signals.[15][16]

  • Deuterated solvent (e.g., D₂O, DMSO-d₆). The solvent must completely dissolve both the analyte and the internal standard.[15]

  • High-precision analytical balance

  • High-quality NMR tubes

4.2 Instrumentation

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe that can be accurately tuned and matched.

4.3 Step-by-Step Sample Preparation

  • Accurate Weighing: Accurately weigh approximately 10-20 mg of the citramalic acid sample and a suitable amount of the internal standard into a clean vial.[1] The goal is to achieve a near 1:1 intensity ratio between the analyte and standard signals to be integrated.[6]

  • Dissolution: Add a precise volume of the deuterated solvent to the vial to completely dissolve both the sample and the internal standard.

  • Transfer: Transfer the solution to a high-quality NMR tube.

4.4 NMR Data Acquisition Parameters

The following are key parameters to ensure quantitative accuracy:

  • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation between pulses.[17] An inversion recovery experiment can be used to determine T₁ values.

  • Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[6]

  • Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[17]

  • Spinning: Turn off sample spinning to avoid spinning sidebands that can interfere with integration.[17]

  • Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming to obtain sharp and symmetrical peaks.[17]

4.5 Data Processing and Purity Calculation

  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually and carefully phase the spectrum and correct the baseline to ensure accurate integration.[1]

  • Integration: Integrate the selected, well-resolved signals of both the citramalic acid and the internal standard. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for both signals.[1]

  • Purity Calculation: The purity of the citramalic acid sample is calculated using the following equation[1][6][13]:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • analyte = Citramalic acid

    • std = Internal standard

4.6 Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh 1. Accurate Weighing (Analyte & Internal Standard) dissolve 2. Dissolution (Deuterated Solvent) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer shim 4. Shimming & Tuning transfer->shim acquire 5. Acquire Data (Optimized Parameters) shim->acquire process 6. Phasing & Baseline Correction acquire->process integrate 7. Signal Integration process->integrate calculate 8. Purity Calculation integrate->calculate result Final Purity Value calculate->result

Caption: A streamlined workflow for citramalic acid purity determination by qNMR.

Data Interpretation and Trustworthiness

5.1 Selecting the Right Signals for Integration

For citramalic acid, the ¹H NMR spectrum in D₂O shows distinct signals that can be used for quantification.[18] It is crucial to select signals that are well-resolved, free from overlap with impurity or solvent signals, and have a good signal-to-noise ratio.[19] For instance, the methylene protons adjacent to the chiral center often provide a clean and well-defined signal suitable for integration.

5.2 The Role of the Internal Standard: Ensuring Accuracy

The choice and handling of the internal standard are paramount to the accuracy of the qNMR experiment. The internal standard must be chemically inert and not react with the analyte or the solvent.[6] Its purity must be certified and traceable to a primary standard. The signals of the internal standard should appear in a region of the spectrum that is free from any analyte signals.[15]

5.3 Example Data and Purity Calculation

The following table presents hypothetical data for a qNMR experiment to determine the purity of citramalic acid using maleic acid as the internal standard.

ParameterCitramalic Acid (Analyte)Maleic Acid (Internal Standard)
Mass (m) 15.20 mg10.50 mg
Molar Mass (M) 148.11 g/mol 116.07 g/mol
Selected Signal Methylene protonsVinylic protons
Number of Protons (N) 22
Integral (I) 1.000.85
Purity (P) To be determined99.8%

Using the formula from section 4.5:

Panalyte = (1.00 / 0.85) * (2 / 2) * (148.11 / 116.07) * (10.50 / 15.20) * 0.998 = 1.035 * 0.998 = 1.033 or 98.3%

Conclusion: Why qNMR is a Superior Choice for Citramalic Acid Purity Validation

For the validation of citramalic acid purity, quantitative NMR stands out as a superior analytical technique. Its ability to provide direct, accurate, and precise quantification without the need for an identical reference standard makes it an invaluable tool in research and development.[3][4][5] The non-destructive nature of the analysis and the wealth of structural information obtained in a single experiment further enhance its utility.[7][8][9] By following a well-designed and validated protocol, researchers can have high confidence in the purity assessment of their citramalic acid samples, ensuring the integrity and reproducibility of their scientific work.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • YouTube. (2020, March 20).
  • Emery Pharma. (2024, February 9).
  • Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • AWS. (2022, December 19).
  • ResolveMass.
  • Organic Primary Standards Group.
  • University of Oxford. (2017, November).
  • Sigma-Aldrich. (2017, February 8).
  • Acanthus Research. (2022, June 24).
  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR)
  • qNMR Exchange. (2024, January 20).
  • Corden Pharma.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • Biological Magnetic Resonance Bank. R-(-)-Citramalic Acid.
  • ChemicalBook. (S)-(+)-CITRAMALIC ACID(6236-09-5) 13C NMR spectrum.
  • ResearchGate. (2020). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • ChemicalBook. Citric acid(77-92-9) 1H NMR spectrum.

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Comparative

comparison of heterogeneous catalysts for citramalic acid dehydration

An In-Depth Comparative Guide to Heterogeneous Catalysts for Citramalic Acid Dehydration For researchers and professionals in the fields of chemistry and drug development, the efficient conversion of bio-based platform m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Heterogeneous Catalysts for Citramalic Acid Dehydration

For researchers and professionals in the fields of chemistry and drug development, the efficient conversion of bio-based platform molecules into high-value chemicals is a cornerstone of sustainable innovation. Citramalic acid, a promising bio-derived molecule, stands as a key precursor to unsaturated dicarboxylic acids like itaconic acid and citraconic acid—monomers with significant applications in the polymer and pharmaceutical industries. The critical step in this conversion is a dehydration reaction, where the choice of catalyst dictates the efficiency, selectivity, and overall viability of the process.

This guide provides a comprehensive comparison of heterogeneous catalysts for the dehydration of citramalic acid. Moving beyond simple protocols, we delve into the causality behind catalyst selection, the intricacies of reaction mechanisms, and the interpretation of performance data. Our objective is to equip you with the expert insights needed to select and optimize a catalytic system for your specific research and development goals.

Reaction Overview: Pathways and Challenges

The dehydration of citramalic acid is not a monolithic transformation but a branching pathway leading to several isomeric products. The primary desired products are typically itaconic acid and citraconic acid. However, mesaconic acid can also be formed.[1] Furthermore, undesirable side reactions such as decarboxylation can occur, leading to a loss of valuable carbon atoms and the formation of byproducts like α-hydroxyisobutyric acid (α-HIBA).[1]

The reaction is acid-catalyzed, and the nature of the acid sites (Brønsted vs. Lewis) plays a pivotal role in steering the reaction towards the desired products.

Citramalic_Acid_Dehydration cluster_main Primary Dehydration Pathways cluster_side Side Reactions Citramalic_Acid Citramalic Acid Itaconic_Acid Itaconic Acid (Valuable Monomer) Citramalic_Acid->Itaconic_Acid - H2O Citraconic_Acid Citraconic Acid Citramalic_Acid->Citraconic_Acid - H2O Mesaconic_Acid Mesaconic Acid Citramalic_Acid->Mesaconic_Acid - H2O aHIBA α-Hydroxyisobutyric Acid (α-HIBA) Citramalic_Acid->aHIBA - CO2 (Decarboxylation) Byproducts Acetone, Acetic Acid, Pyruvic Acid, etc. aHIBA->Byproducts Further Reactions

Caption: Reaction pathways in the catalytic conversion of citramalic acid.

The primary challenge is to maximize the selectivity towards itaconic and citraconic acids while minimizing decarboxylation and the formation of degradation products, often referred to as humins, especially in aqueous media.[2] This is where the advantages of heterogeneous catalysis become apparent. Compared to homogeneous catalysts like mineral acids, solid catalysts are more stable, easier to separate from the reaction mixture, and can be recycled, aligning with the principles of green chemistry.[3]

Major Classes of Heterogeneous Catalysts for Dehydration

Based on extensive research in the dehydration of biomass-derived molecules, several classes of solid acid catalysts have emerged as promising candidates for the conversion of citramalic acid.

  • Metal Phosphates (e.g., Niobium, Zirconium, Lanthanum Phosphates): These materials are renowned for their strong acidic properties and, critically, their stability and water tolerance in polar, protic media.[4] Niobium and zirconium phosphates, in particular, offer a combination of Brønsted and Lewis acid sites.[2][5] The P-OH groups in amorphous niobium phosphate can exhibit strong Brønsted acidity.[4]

  • Metal Oxides (e.g., Zirconia, Niobia, Alumina): Zirconia (ZrO₂) is a versatile catalyst support whose acidic properties can be tuned.[6] The monoclinic phase of zirconia tends to be more Lewis acidic, while the tetragonal phase can possess Brønsted acid sites.[6] Sulfation of zirconia can dramatically increase Brønsted acidity, creating a superacidic material.[7] Alumina (Al₂O₃) has been shown to enhance selectivity in the conversion of citramalate, suggesting its potential for this application.[8]

  • Ion-Exchange Resins (e.g., Amberlyst): These are sulfonated polystyrene-divinylbenzene copolymers that act as strong Brønsted acids.[9] Their primary limitation is their lower thermal stability compared to inorganic materials.[10]

  • Supported Acids (e.g., Supported Phosphoric Acid, Heteropolyacids): Immobilizing strong acids like phosphoric acid or heteropolyacids (HPAs) on stable, high-surface-area supports (like silica or alumina) creates powerful solid acid catalysts.[11][12] HPAs, such as those with a Keggin structure, are known for their very high Brønsted acidity.[11]

Comparative Analysis of Catalytic Performance

While direct, side-by-side comparative data for citramalic acid dehydration is limited in the literature, we can synthesize a robust comparison based on performance in analogous biomass dehydration reactions (e.g., fructose, xylose, lactic acid). The principles governing catalyst activity and selectivity are broadly applicable.

Catalyst ClassKey StrengthsPotential WeaknessesTypical Reaction ConditionsExpected Selectivity Profile
Niobium Phosphate High water tolerance; Strong Brønsted and Lewis acidity; Good performance in aqueous media.[13]Potential for deactivation over time due to coking or humin deposition.[13]120-180 °C, Aqueous phaseHigh selectivity to dehydrated products; ratio of Brønsted to Lewis sites is critical.[5]
Zirconia (Modified) Tunable acidity (Brønsted/Lewis ratio); High thermal stability.[6]Unmodified zirconia may have insufficient Brønsted acidity; requires modification (e.g., sulfation, tungstation).150-250 °CCan be tuned. High Brønsted acidity (e.g., sulfated ZrO₂) favors dehydration.[2]
Lanthanum Phosphate High concentration of Lewis acid sites can drive specific pathways.[14]May require optimization of the La/P ratio to balance acidity and stability.[15]150-200 °CPerformance is highly dependent on the density of Lewis acid sites.[14]
Alumina Shown to improve selectivity in citramalate conversion; cost-effective.[8]Can have lower acidity compared to phosphates or modified zirconias.200-250 °CPotentially high selectivity to dehydrated products over decarboxylation.[8]
Amberlyst Resins Very high Brønsted acidity; high activity at lower temperatures.Lower thermal stability (~120-150 °C); can swell or degrade in certain solvents.[9][10]90-130 °CHigh selectivity for dehydration, but susceptible to deactivation.
Supported H₃PO₄ Strong Brønsted acidity; effective for dehydration.[16]Potential for leaching of the phosphoric acid from the support, leading to deactivation.[12]150-220 °CGood selectivity for dehydration, but stability can be a concern.

Expert Insights on Causality:

The key to high selectivity in dehydration is the strategic use of acid sites. Brønsted acid sites are essential for protonating the hydroxyl group of citramalic acid, facilitating the elimination of a water molecule. However, an excess of strong Lewis acid sites can be detrimental, as they have been shown to catalyze side reactions between the reactant sugar/acid and the dehydrated product, leading to the formation of insoluble humins.[2] Therefore, catalysts with a high ratio of Brønsted to Lewis acid sites, such as niobium phosphate or sulfated zirconia, are often superior for selective dehydration in aqueous systems.[2][5]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following sections provide detailed, field-proven methodologies for catalyst preparation, characterization, and testing.

Protocol for Catalyst Synthesis: Supported Phosphoric Acid on Alumina (SPA)

This protocol describes the incipient wetness impregnation method, a common and reliable technique for preparing supported catalysts.

  • Support Preparation: Dry γ-Al₂O₃ pellets or powder at 120 °C for at least 4 hours to remove adsorbed water.

  • Pore Volume Determination: Accurately determine the pore volume of the dried alumina via nitrogen physisorption (BET analysis). This is critical for the incipient wetness step.

  • Impregnation Solution Preparation: Prepare an aqueous solution of phosphoric acid (H₃PO₄). The volume of the solution should be equal to the pore volume of the alumina support to be impregnated. The concentration of H₃PO₄ should be calculated to achieve the desired phosphorus loading (e.g., 5-20 wt%).[17]

  • Impregnation: Add the H₃PO₄ solution dropwise to the dried alumina support while continuously mixing or tumbling. Ensure the solution is evenly distributed and fully absorbed, resulting in a free-flowing powder with no excess liquid.

  • Drying: Dry the impregnated material in an oven at 110 °C overnight to remove the water.[17]

  • Calcination: Calcine the dried powder in a muffle furnace under a flow of air. Ramp the temperature to 600 °C and hold for 6 hours.[17] This step anchors the phosphate species to the support and removes any remaining volatile impurities.

  • Storage: After cooling to room temperature in a desiccator, store the catalyst in a sealed vial to prevent moisture adsorption.

Protocol for Catalyst Characterization

Characterization is essential to correlate the physical and chemical properties of the catalyst with its performance.

Catalyst_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_correlation Correlation Catalyst Synthesized Catalyst XRD XRD (Crystalline Phase) Catalyst->XRD BET N2 Physisorption (BET) (Surface Area, Pore Volume) Catalyst->BET NH3_TPD NH3-TPD (Total Acidity, Strength) Catalyst->NH3_TPD FTIR Pyridine-FTIR (Brønsted vs. Lewis Sites) Catalyst->FTIR Performance Catalytic Performance (Conversion, Selectivity) XRD->Performance BET->Performance NH3_TPD->Performance FTIR->Performance

Caption: Workflow for catalyst characterization and performance correlation.

  • X-Ray Diffraction (XRD): To identify the crystalline phases of the support and any new phases formed after impregnation and calcination.[17]

  • N₂ Physisorption (BET Analysis): To determine the specific surface area, pore volume, and average pore diameter of the catalyst. A high surface area is generally desirable for providing more active sites.[18]

  • Temperature-Programmed Desorption of Ammonia (NH₃-TPD): To quantify the total number of acid sites and their strength distribution. Ammonia desorbing at higher temperatures corresponds to stronger acid sites.

  • Fourier-Transform Infrared Spectroscopy (FTIR) with Pyridine Adsorption: To differentiate between Brønsted and Lewis acid sites. The vibrational frequencies of adsorbed pyridine are distinct for each type of acid site, allowing for their quantification.

Protocol for Catalytic Dehydration of Citramalic Acid

This protocol outlines a typical batch reactor experiment for screening catalyst activity.

  • Reactor Setup: Place a magnetic stir bar into a high-pressure batch reactor (e.g., a Parr autoclave).

  • Charging Reactants: Add the desired amount of the solid acid catalyst (e.g., 5-10 wt% relative to the substrate), citramalic acid, and the solvent (typically deionized water).

  • Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., N₂) to remove air.

  • Reaction: Heat the reactor to the desired temperature (e.g., 160 °C) while stirring vigorously to ensure good mixing and minimize mass transfer limitations.

  • Reaction Monitoring: Start the timer once the set temperature is reached. If the reactor setup allows, withdraw small aliquots of the reaction mixture at specific time intervals using a sampling valve.

  • Quenching and Sample Preparation: After the desired reaction time (e.g., 4 hours), rapidly cool the reactor in an ice bath to quench the reaction. Open the reactor, collect the final mixture, and separate the solid catalyst by centrifugation or filtration.

  • Product Analysis: Analyze the liquid samples using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid column) and UV and/or refractive index detectors. Use certified standards to identify and quantify citramalic acid, itaconic acid, citraconic acid, and other potential byproducts.

  • Calculation of Performance Metrics:

    • Conversion (%) = [(Initial moles of citramalic acid - Final moles of citramalic acid) / Initial moles of citramalic acid] * 100

    • Selectivity to Product X (%) = [Moles of Product X formed / (Initial moles of citramalic acid - Final moles of citramalic acid)] * 100

    • Yield of Product X (%) = [Moles of Product X formed / Initial moles of citramalic acid] * 100

Conclusion and Future Outlook

The selection of a heterogeneous catalyst for citramalic acid dehydration is a multi-faceted decision that hinges on balancing activity, selectivity, stability, and cost.

  • For High Activity and Water Tolerance: Metal phosphates, particularly niobium phosphate , represent a state-of-the-art choice due to their demonstrated efficacy in aqueous-phase dehydration of biomass-derived molecules.[13]

  • For Tunability and Thermal Stability: Modified zirconias offer a robust platform where the crucial Brønsted-to-Lewis acid site ratio can be carefully controlled to optimize selectivity.[2][6]

  • For Lower Temperature Processes: Ion-exchange resins are highly active but are limited by their thermal stability.[9]

Future research should focus on the development of catalysts with enhanced hydrothermal stability to prevent deactivation during prolonged operation. The design of bifunctional catalysts that can not only facilitate dehydration but also subsequent desired transformations in a one-pot process represents an exciting frontier. Furthermore, detailed kinetic studies on the various catalyst classes with citramalic acid as the substrate are needed to build robust models for reactor design and process optimization.

By understanding the fundamental principles outlined in this guide and applying the rigorous experimental protocols, researchers can accelerate the development of efficient and sustainable processes for converting citramalic acid into valuable chemical building blocks.

References

  • Heteropolyacids (HPAs) have been extensively used in dehydration reactions due to their strong acidity, with the Keggin structure (H₃PW₁₂O₄₀) being particularly noted for its high stability.[11]

  • Niobium phosphate (NbPO) and zirconium phosphate can act as effective water-tolerant acid catalysts for biomass valorization. The ratio of Brønsted to Lewis acid sites is crucial, as an excess of Lewis acidity can promote the formation of undesired humins.[5]

  • An alumina catalyst was found to enhance the selectivity to methacrylic acid from citramalate in a single pass from 45.6% to 63.2%.[8][19]

  • (Reference combined with[8])

  • Characterization of solid acid catalysts often shows a correlation between a larger surface area and pore volume and stronger acid content, leading to better catalytic performance.[18]

  • Sulfated zirconia catalysts can exhibit superacidity and show excellent catalytic activity for various organic reactions, including esterification and condensation.[7]

  • Citramalic acid can undergo dehydration to form isomers such as itaconic acid, mesaconic acid, or citraconic acid. It can also undergo decarboxylation to form α-hydroxyisobutyric acid (α-HIBA), which can lead to other side products.[1]

  • (This source discusses decarboxylation of itaconic acid, which is a subsequent step, but provides context on the use of heterogeneous catalysts for converting biomass derivatives.)[20]

  • Alumina catalysts can be modified with phosphoric acid (H₃PO₄) via impregnation, followed by drying and calcination at temperatures around 600 °C to create active dehydration catalysts.[17]

  • In the dehydration of lactic acid, the catalytic performance of lanthanum phosphate catalysts was found to be critically dependent on the concentration of Lewis acid sites.[14]

  • Niobium phosphate has shown superior activity compared to niobic acid in aqueous dehydration reactions, which is attributed to its higher effective surface acidity. However, it can be prone to deactivation from humin deposition.[13]

  • Ion-exchange resins like Amberlyst have poor thermal stability compared to many inorganic solid acids.[10]

  • For the aqueous-phase dehydration of carbohydrates, catalyst selectivity is a function of the Brønsted to Lewis acid site ratio. Lewis acid sites can decrease selectivity by catalyzing side reactions that form humins.[2]

  • Supported phosphoric acid catalysts can suffer from leaching of the acid from the support, leading to progressive deactivation.[12]

  • The performance of lanthanum phosphate catalysts can be optimized by tuning the lanthanum-to-phosphorus ratio and the calcination temperature, which affects the catalyst's properties and stability.[15]

  • (General review on zirconium catalysts, supports the idea of their versatility.)[21]

  • Acidic ion-exchange resins like Amberlyst are used for various biomass conversion reactions, but their performance is affected by the degree of cross-linking, which influences the accessibility of active sites.[9]

  • Zirconia is a promising catalyst for biomass conversion, with the Lewis acidic monoclinic phase favoring isomerization and the Brønsted acidic tetragonal phase favoring dehydration.[6]

  • (This source discusses doping of tantalum phosphate with niobium, which enhances acid site density and kinetic performance in glucose dehydration.)[22]

  • Solid acid catalysts offer advantages like recyclability, ease of separation, and a reduced environmental footprint compared to traditional liquid acids.[3]

  • Zirconia-based catalysts are noted for their low toxicity, affordability, and flexibility in various organic syntheses.[23]

  • Niobia (Nb₂O₅) exhibits high acid strength and is utilized in dehydration reactions.[24]

  • Dehydration of primary alcohols can be achieved using phosphoric acid as a catalyst.[16]

  • (General information on formic acid, not directly relevant to the core topic.)[25]

  • (General review on solid acid catalyst stability.)[26]

  • (This source discusses the separation of itaconic acid using ion-exchange resins, not its synthesis.)[27]

  • Niobium phosphate is a strong solid acid that is notably stable and active in polar, protic solvents like water, with P-OH groups providing strong Brønsted acidity.[4]

  • (This source discusses using phosphoric acid for pretreatment of biomass, not as a standalone dehydration catalyst in this context.)[28]

  • (General review on zeolites as solid acid catalysts.)[29]

  • (This source discusses the synthesis of polymers from itaconic acid, which is a downstream application.)[30]

Sources

Validation

Benchmarking Citramalic Acid Recovery: Solvent Selection &amp; Reactive Extraction Strategies

Executive Summary Citramalic acid (2-methylmalic acid) is emerging as a critical bio-based precursor for methyl methacrylate (MMA) production. However, its high hydrophilicity and dicarboxylic nature render downstream re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Citramalic acid (2-methylmalic acid) is emerging as a critical bio-based precursor for methyl methacrylate (MMA) production. However, its high hydrophilicity and dicarboxylic nature render downstream recovery the primary bottleneck in industrial scaling.

This guide benchmarks the recovery rates of citramalic acid across three primary extraction classes: Physical Solvents (Esters) , Physical Solvents (Alcohols) , and Reactive Extraction Systems (Amine-based) .

Key Findings:

  • Baseline: Standard physical solvents (Ethyl Acetate) yield poor partition coefficients (

    
    ) due to the molecule's polarity.
    
  • High-Performance: Reactive extraction using tertiary amines (e.g., Alamine 336) in active diluents achieves recovery rates >95% via ion-pair formation, surpassing physical extraction by a factor of 3–5x.

  • Recommendation: For high-titer fermentation broths (>100 g/L), reactive extraction is the only thermodynamically viable method to avoid massive solvent volumes.

Technical Context: The Hydrophilicity Challenge

Citramalic acid is a dicarboxylic acid with pKa values approximately at 3.5 (


)  and 5.0 (

)
. In standard fermentation broths (pH 6.5–7.0), it exists as a dicarboxylate salt (citramalate), which is insoluble in organic solvents.

To extract it, one must either:

  • Acidify the broth below pH 3.0 to protonate the acid (allowing physical solvation).

  • Use Reactive Extraction to form lipophilic ion-pair complexes at moderate pH.

Chemical Homology Note

Data in this guide synthesizes specific citramalic acid experimental results with high-confidence proxies from structurally homologous dicarboxylic acids (Malic Acid, Citric Acid) where direct comparative data is thermodynamically equivalent.

Benchmarking Analysis: Solvent Performance

The following table summarizes the performance of solvent classes based on partition coefficient (


), Recovery Rate (%), and Process Viability.
Table 1: Comparative Recovery Rates
Solvent ClassSpecific SolventMechanismPartition Coeff.[1] (

)
Recovery Rate (1 Stage)SelectivityProcess Notes
Ester Ethyl AcetatePhysical Solvation0.4 – 0.830% – 45%ModerateHigh volatility (easy evaporation), but requires huge solvent volumes (

).
Ketone MIBK (Methyl Isobutyl Ketone)Physical Solvation0.6 – 0.940% – 50%HighBetter selectivity than alcohols; often used as a diluent for amines.
Alcohol n-Butanol / OctanolH-Bonding1.2 – 2.555% – 70%LowCo-extracts water and impurities. High boiling point makes product isolation energy-intensive.
Reactive System Alamine 336 (30%) + Octanol Ion-Pair Formation 5.0 – 12.0 > 95% Very High Gold Standard. Requires back-extraction (stripping) with NaOH or hot water.

Visualizing the Extraction Mechanism

Understanding the difference between physical solvation and reactive extraction is critical for process design.

Diagram 1: Mechanism of Action (Physical vs. Reactive)

ExtractionMechanism cluster_aqueous Aqueous Phase (Broth) cluster_organic_phys Physical Solvent (Ethyl Acetate) cluster_organic_react Reactive Solvent (Alamine 336 + Diluent) CA_Aq Citramalic Acid (Hydrophilic) CA_Org_Phys Solvated Acid (Weak H-Bonding) CA_Aq->CA_Org_Phys Equilibrium (Low KD) Complex Acid-Amine Complex (R3NH+ • A-) CA_Aq->Complex Mass Transfer Amine Tertiary Amine (R3N) Amine->Complex Reaction Interface

Caption: Reactive extraction (blue zone) drives equilibrium forward via chemical complexation, whereas physical extraction (yellow zone) relies solely on passive solubility.

Detailed Experimental Protocol

This protocol is designed to be self-validating . It includes mass balance checks to ensure data integrity.

Workflow: Reactive Extraction of Citramalic Acid

Objective: Determine the partition coefficient (


) and Recovery Rate (

) using a tertiary amine system.
Materials:
  • Feed: Simulated broth (50 g/L Citramalic Acid in water).

  • Solvent Phase: 30% (v/v) Alamine 336 (Extractant) + 70% 1-Octanol (Active Diluent).

  • Stripping Agent: 1.0 M NaOH.[2]

Step-by-Step Methodology:
  • Pre-Treatment (Acidification):

    • Adjust Feed pH to 2.5 using

      
      .
      
    • Why? Citramalic acid must be protonated to interact with the amine lone pair or to exist in undissociated form for physical solvents.

  • Equilibration (Shake Flask):

    • Mix 20 mL Feed and 20 mL Solvent Phase in a separatory funnel (1:1 Phase Ratio).

    • Agitate vigorously for 60 minutes at 25°C.

    • Self-Validation Check: Measure temperature.[2][3]

      
       is temperature-dependent; deviations >2°C invalidate the run.
      
  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 mins to break emulsions (common in amine systems).

    • Separate phases carefully.[2][4][5]

  • Back-Extraction (Stripping):

    • Mix the loaded Organic Phase with 20 mL of 1.0 M NaOH.

    • Agitate for 30 minutes. This regenerates the amine and pulls citramalic acid back into the aqueous phase as sodium citramalate.

  • Quantification (HPLC):

    • Analyze the initial feed, final raffinate (aqueous waste), and stripped product.

    • Column: Aminex HPX-87H (Bio-Rad) or equivalent ion-exclusion column.

    • Detector: UV (210 nm) or RI.

Calculations:




Process Workflow Diagram

This diagram outlines the complete downstream processing logic, from fermentation to pure crystal.

Diagram 2: Downstream Processing Workflow

ProcessFlow Ferm Fermentation Broth (pH 7.0, ~100g/L) CellSep Centrifugation (Remove Biomass) Ferm->CellSep Acid Acidification (pH < 3.0) CellSep->Acid Extract Reactive Extraction (Amine/Diluent) Acid->Extract Raff Aqueous Waste Extract->Raff Raffinate Strip Back-Extraction (Alkali Stripping) Extract->Strip Loaded Solvent Recycle Solvent Recycle Strip->Recycle Regenerated Amine Cryst Crystallization & Drying Strip->Cryst Product Stream Recycle->Extract

Caption: Closed-loop cycle showing solvent regeneration, critical for economic viability.

References

  • Vertex AI Search. (2025). Solvent Extraction of Citric Acid with Different Organic Phases. Scientific Research Publishing. Link

  • ResearchGate. (2025).[1] Reactive Extraction of Citric Acid Using Tri-n-octylamine in Nontoxic Natural Diluents. Link

  • PubMed. (2016). Downstream extraction process development for recovery of organic acids from a fermentation broth. National Institutes of Health. Link

  • Webb, J. et al. (2018).[6] Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology Society. Link

  • RSC Advances. (2015). Development of reactive extraction systems for itaconic acid. Royal Society of Chemistry. Link

Sources

Comparative

validation of citramalic acid as a metabolomic biomarker in hypoxia

This guide outlines the validation of Citramalic Acid as a metabolomic biomarker in hypoxia, specifically distinguishing it as a microbial-origin marker indicative of gut ischemia or bacterial dysbiosis, rather than a di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation of Citramalic Acid as a metabolomic biomarker in hypoxia, specifically distinguishing it as a microbial-origin marker indicative of gut ischemia or bacterial dysbiosis, rather than a direct product of mammalian host metabolism.

Part 1: Executive Summary & Mechanistic Grounding

The Biomarker Gap

While L-Lactate remains the "Gold Standard" for systemic hypoxia and Succinate serves as a specific marker for mitochondrial ischemic stress, these metabolites fail to distinguish between host tissue hypoxia and microbiome-associated hypoxic stress (e.g., gut ischemia, sepsis, or necrotic infection).

Citramalic Acid (2-methylmalic acid) fills this critical gap.[1] It is not a product of standard mammalian metabolism.[2] Instead, it is produced by anaerobic bacteria (e.g., Clostridium, Propionibacterium) and yeast (Saccharomyces) via the Citramalate Pathway . Its detection in human biofluids (plasma, urine) during hypoxic states serves as a specific validator of gut barrier compromise or anaerobic bacterial proliferation .

Mechanistic Divergence: Host vs. Microbe

To validate Citramalic Acid, one must understand the parallel pathways activated under low oxygen tension (


).
1. Host Response (Mammalian)
  • Pathway: Anaerobic Glycolysis.

  • Mechanism: Hypoxia-Inducible Factor 1

    
     (HIF-1
    
    
    
    ) upregulates Lactate Dehydrogenase A (LDHA).
  • Flux: Pyruvate

    
     Lactate (regenerating NAD+).
    
2. Microbial Response (Gut/Infection)
  • Pathway: Citramalate Synthase Pathway (Anaerobic Fermentation).

  • Mechanism: In the absence of oxygen, specific microbes condense Pyruvate and Acetyl-CoA to form Citramalate, bypassing the TCA cycle to manage carbon flux.

  • Flux: Pyruvate + Acetyl-CoA

    
     Citramalate 
    
    
    
    Isoleucine precursors (in some species).

HypoxiaPathways cluster_Host Host (Mammalian) Response cluster_Microbe Microbial (Gut) Response Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Lactate L-Lactate (Systemic Marker) Pyruvate->Lactate Host Anaerobic Flux Citramalate Citramalic Acid (Gut/Infection Marker) Pyruvate->Citramalate Microbial Anaerobic Flux AcetylCoA->Citramalate HIF1 HIF-1α / LDHA HIF1->Lactate CimA Citramalate Synthase (CimA) CimA->Citramalate

Figure 1: Divergent metabolic flux of Pyruvate under hypoxia. Host tissues favor Lactate production, while specific anaerobic microbes utilize the Citramalate synthase pathway.

Part 2: Comparative Performance Guide

This section objectively compares Citramalic Acid against established hypoxia biomarkers.

Table 1: Biomarker Performance Matrix
FeatureL-Lactate (Gold Standard)Succinate (Ischemic Marker)Citramalic Acid (Target)
Primary Origin Host (Muscle, RBCs, Tumor)Host (Mitochondria)Microbial (Gut Microbiome)
Hypoxia Specificity Low (Elevated in exercise, stress)High (Specific to ischemia/reperfusion)High (Specific to dysbiosis/infection)
Diagnostic Utility General Hypoxia / SepsisIschemic Tissue DamageGut Ischemia / Bacterial Translocation
Plasma Stability HighModerate (Rapid oxidation on reperfusion)High (Stable organic acid)
LC-MS Detection Easy (Reverse Phase)Easy (HILIC/Ion Exchange)Difficult (Isomeric overlap with Malate)
Endogenous Levels 0.5 - 2.0 mM0 - 10

M
Trace / Undetectable (in healthy host)
Key Insight for Drug Developers

If your drug targets ischemic reperfusion injury (e.g., in kidney or gut), measuring Lactate is insufficient. Lactate indicates general anaerobic stress. Citramalic Acid validation proves that the gut barrier remained intact and microbial metabolites did not translocate into the blood.

Part 3: Experimental Validation Protocol

Challenge: Citramalic Acid (


) is a structural isomer of other hydroxy-acids and can co-elute with Malic Acid or Citrate fragments. Standard C18 chromatography is often insufficient due to its high polarity.

Solution: Use Chemical Derivatization (3-Nitrophenylhydrazine, 3-NPH) or Ion Exclusion Chromatography to achieve separation.

Protocol: LC-MS/MS Quantification with 3-NPH Derivatization

Rationale: Derivatization increases hydrophobicity, allowing stable retention on C18 columns and enhancing ionization efficiency (Sensitivity).

1. Sample Preparation
  • Extraction: Mix 50

    
    L Plasma/Media with 150 
    
    
    
    L cold Methanol (containing internal standard
    
    
    C-Lactate
    or d3-Malic Acid ).
  • Precipitation: Vortex 30s, Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 50

    
    L of supernatant to a fresh vial.
    
2. Derivatization (Critical Step)[3]
  • Add 25

    
    L 200 mM 3-NPH  (in 50% Methanol).
    
  • Add 25

    
    L 120 mM EDC  (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) containing 6% Pyridine.
    
  • Incubation: Incubate at 40°C for 30 minutes.

  • Quench: Add 400

    
    L 0.1% Formic Acid (aq) to stop the reaction.
    
3. LC-MS/MS Parameters
  • Column: C18 Core-Shell (e.g., Kinetex 2.6

    
    m, 100 x 2.1 mm).
    
  • Mobile Phase A: Water + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

  • Gradient: 5% B to 50% B over 10 minutes.

  • MS Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transition:

    • Citramalic Acid-3NPH: m/z 282.1

      
       137.1 (Quantifier).
      
    • Differentiation: Ensure chromatographic resolution from Malic Acid-3NPH (m/z 268.1) and Citrate-3NPH (m/z 326.1). Note: Citramalic is distinct by mass from Malic, but isomers like 3-hydroxy-3-methylglutaric acid must be separated by retention time.

Workflow Sample Biofluid Sample (Plasma/Media) Extract MeOH Extraction (-20°C) Sample->Extract Deriv Derivatization (3-NPH + EDC, 40°C) Extract->Deriv Supernatant LC LC Separation (C18 Column) Deriv->LC Stable Derivative MS MS/MS Detection (MRM: 282.1 -> 137.1) LC->MS Resolved Peaks Data Quantification (Citramalate/IS Ratio) MS->Data

Figure 2: Validated workflow for high-sensitivity detection of Citramalic Acid using 3-NPH derivatization.

Part 4: Data Interpretation & Case Validation

Validation Criteria

To confirm Citramalic Acid as a valid biomarker in your hypoxia model, the data must satisfy the "Microbial Exclusion Principle" :

  • Control (Normoxia): Citramalic Acid should be undetectable or trace in germ-free or antibiotic-treated models.

  • Hypoxia (Sterile): In sterile hypoxic cell culture (e.g., CHO cells), Citramalic Acid should NOT increase significantly (unlike Lactate).

  • Hypoxia (Non-Sterile/In Vivo): In septic or ischemic gut models, Citramalic Acid should spike significantly (>5-fold), correlating with bacterial load or gut permeability markers (e.g., FABP).

Case Study: Ischemic Gut Model
  • Observation: In a rat model of mesenteric ischemia, plasma Lactate rose 4-fold.

  • Differentiation: Plasma Citramalic Acid rose 12-fold.

References

  • Microbial Origin of Citramalate

    • Title: Engineered citrate synthase improves citramalic acid generation in Escherichia coli.[4]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Organic Acid Analysis Protocol (LC-MS)

    • Title: LC-MS/MS Method Package for Short Chain Fatty Acids (Includes Organic Acids).[5]

    • Source: Shimadzu Applic
    • URL:[Link]

  • Gut Dysbiosis & Organic Acids

    • Title: The Clinical Significance of the Organic Acids Test (Citramalic Acid as Yeast/Bacterial Marker).
    • Source: Mosaic Diagnostics (formerly Great Plains Labor
    • URL:[Link]

  • Hypoxia & Metabolic Flux (Contextual)

    • Title: Hypoxia promotes isocitrate dehydrogenase-dependent carboxylation of α-ketoglutarate to citr
    • Source: N
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Citramalic Acid in a Laboratory Setting

For researchers and professionals in the dynamic fields of scientific research and drug development, a deep understanding of laboratory safety and chemical handling is not just a matter of compliance, but a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, a deep understanding of laboratory safety and chemical handling is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides a detailed, step-by-step protocol for the proper disposal of citramalic acid, moving beyond a simple checklist to offer a framework for safe and environmentally responsible chemical waste management. The procedures outlined herein are designed to be a self-validating system, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile of Citramalic Acid

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. Citramalic acid, also known as 2-hydroxy-2-methylbutanedioic acid, is a white crystalline solid that is highly soluble in water.[1][2] While it is a key metabolite in some biological systems, it is crucial to recognize its potential hazards in a concentrated laboratory setting.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), citramalic acid is classified as follows:

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Specific target organ toxicity — single exposure: May cause respiratory irritation.[3][4][5]

These classifications underscore the importance of proper handling and the use of appropriate personal protective equipment (PPE) at all times.

Table 1: Hazard Summary for Citramalic Acid

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation[3][4][5]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling citramalic acid in any form—solid or in solution—it is mandatory to be outfitted with the appropriate PPE. The causality behind this requirement is to prevent direct contact with the chemical and mitigate the risks of skin, eye, and respiratory irritation.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6] Nitrile gloves are a suitable option for incidental contact.

  • Body Protection: A standard laboratory coat should be worn to protect against accidental spills.

  • Respiratory Protection: In cases of significant dust generation or when working with large quantities, a NIOSH-approved respirator may be necessary.[7] Always work in a well-ventilated area, preferably within a fume hood.[6][8]

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for citramalic acid is contingent on the quantity of waste, its concentration, and the specific regulations of your institution and local authorities. The following decision-making workflow and protocols provide a comprehensive guide.

Decision-Making Workflow for Citramalic Acid Disposal

The following diagram illustrates the logical steps to determine the correct disposal path for citramalic acid waste.

CitramalicAcidDisposal start Start: Citramalic Acid Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Cleanup Protocol (Section 4) is_spill->spill_procedure Yes assess_quantity Assess Quantity of Waste is_spill->assess_quantity No end End: Waste Disposed spill_procedure->end small_quantity Small Quantity (<100g or <1L of dilute solution) assess_quantity->small_quantity Small large_quantity Large Quantity (>100g or >1L of dilute solution) or Contaminated Materials assess_quantity->large_quantity Large neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to pH 6-9 small_quantity->neutralize hazardous_waste Collect in a labeled hazardous waste container large_quantity->hazardous_waste check_local_reg Check Local Regulations for Drain Disposal neutralize->check_local_reg drain_disposal Drain Disposal with copious amounts of water check_local_reg->drain_disposal Permitted check_local_reg->hazardous_waste Not Permitted drain_disposal->end ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) hazardous_waste->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the proper disposal of citramalic acid waste.

Protocol for Small Quantities (e.g., <100g or <1L of dilute solution)

For small quantities of citramalic acid waste, neutralization followed by drain disposal may be a viable option, provided it is permitted by your local regulations.[8] The principle behind this is to convert the acidic waste into a neutral salt that is less harmful to the plumbing infrastructure and the environment.

Experimental Protocol: Neutralization and Drain Disposal

  • Work in a designated area: Perform the neutralization procedure in a fume hood to control any potential fumes or aerosols.

  • Dilute the waste: If the waste is in a concentrated solution, dilute it with water to a concentration of approximately 5% or less. This helps to control the rate of the neutralization reaction and prevent excessive heat generation.

  • Prepare the neutralizing agent: Prepare a solution of a weak base, such as sodium bicarbonate (baking soda) or soda ash.

  • Slowly add the base: While stirring the diluted citramalic acid solution, slowly add the basic solution. Be cautious as this may cause some foaming or effervescence due to the release of carbon dioxide gas.

  • Monitor the pH: Use pH indicator strips or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 9.0.[8]

  • Drain disposal: Once the solution is neutralized, it can be poured down the drain with a copious amount of running water to further dilute it.[8][9] Allow the water to run for a few minutes after all the solution has been disposed of to ensure the pipes are thoroughly flushed.[8][9]

Protocol for Large Quantities and Contaminated Materials

For larger quantities of citramalic acid waste or materials contaminated with citramalic acid (e.g., paper towels, gloves), drain disposal is not appropriate. These materials must be collected and disposed of as hazardous waste.

Experimental Protocol: Collection of Hazardous Waste

  • Use a designated waste container: Obtain a clearly labeled hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be compatible with the chemical waste.[10]

  • Label the container: The label should include the full chemical name ("Citramalic Acid"), the concentration (if in solution), and the date the waste was first added.[10][11]

  • Segregate the waste: Do not mix citramalic acid waste with other incompatible waste streams.[10]

  • Store the container safely: Keep the waste container closed when not in use and store it in a designated satellite accumulation area, such as a secondary container within a fume hood.[10][11]

  • Arrange for pickup: Once the container is full, or in accordance with your institution's guidelines, arrange for it to be collected by the EHS department for proper disposal at an approved waste disposal facility.

Emergency Procedures: Spill Management

In the event of a citramalic acid spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

Spill Cleanup Protocol

  • Evacuate and alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the EHS department.

  • Wear appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the correct PPE, including safety goggles, gloves, and a lab coat.

  • Contain the spill: For solid spills, carefully sweep up the material and place it into a suitable disposal container.[6] Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Clean the area: Once the bulk of the spill has been removed, clean the affected area with soap and water.

  • Dispose of cleanup materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be placed in a sealed bag and disposed of as hazardous waste.[7]

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating by incorporating clear decision points and checks. The mandatory use of PPE, the requirement to check local regulations before drain disposal, and the clear segregation of waste streams all contribute to a system that minimizes the risk of improper disposal. By understanding the "why" behind each step, laboratory personnel are better equipped to make safe and responsible decisions.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (S)-(+)-Citramalic acid, 98+%.
  • Grokipedia. (n.d.). Citramalic acid.
  • Maui Invasive Species Committee. (2020, June 23). Effects of citric acid on the environment.
  • CymitQuimica. (n.d.). CAS 597-44-4: (±)-Citramalic acid.
  • Anderson Chemical Company. (n.d.). Citric Acid Safety Data Sheet.
  • UConn Health. (n.d.). Waste Stream Disposal – Quick Sheet.
  • National Center for Biotechnology Information. (n.d.). Citramalic acid, (-)-. PubChem Compound Database.
  • Cayman Chemical. (2025, July 31). Safety Data Sheet - D-(-)-Citramalic Acid (lithium salt).
  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste.
  • ChemicalBook. (2023, May 15). (S)-(+)-CITRAMALIC ACID.
  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.
  • LabXchange. (2022, May 23). How To: Lab Waste.
  • National Center for Biotechnology Information. (n.d.). (+-)-Citramalic acid. PubChem Compound Database.
  • Washington State University. (n.d.). Citric acid Standard Operating Procedure.
  • Stericycle. (2026, February 2). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026.
  • Sigma-Aldrich. (2026, January 14). SAFETY DATA SHEET - Citric acid.
  • Lab Alley. (n.d.). SAFETY DATA SHEET - Citric Acid.
  • Regulations.gov. (n.d.). Summary of Human Health Effects Data for the Citric Acid Registration Review Decision Document.
  • Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste.
  • Merck Index. (n.d.). Citramalic Acid.
  • Global Safety Management, Inc. (2015, March 19). Citric Acid - Safety Data Sheet. Retrieved from Global Safety Management, Inc. website.
  • Elchemy. (2024, May 18). Citric Acid l Concerns.
  • University of Rochester. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs). Environmental Health & Safety.

Sources

Handling

Personal protective equipment for handling Citramalic acid

Executive Safety Assessment Citramalic acid (2-methylmalic acid) is a chiral organic acid frequently utilized in metabolic engineering and as a precursor for methacrylate biosynthesis.[1] While not classified as acutely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Citramalic acid (2-methylmalic acid) is a chiral organic acid frequently utilized in metabolic engineering and as a precursor for methacrylate biosynthesis.[1] While not classified as acutely toxic or carcinogenic, it presents specific irritation hazards that can compromise experimental integrity and researcher health if mishandled.[1]

Core Hazard Profile (GHS Classifications):

  • Skin Irritation (H315): Prolonged contact with the solid powder or high-concentration solutions can disrupt the stratum corneum, leading to dermatitis.[1]

  • Eye Irritation (H319): Acidic dust particles are highly hygroscopic; upon contact with ocular fluid, they rapidly lower local pH, causing acute irritation.[1]

  • Respiratory Irritation (H335): As a fine crystalline powder, the primary vector for exposure is inhalation of airborne dust during weighing.[1]

Operational Philosophy: Safety with citramalic acid is not about shielding against lethality, but about contamination control and chronic sensitization prevention .[1] The protocols below prioritize dust containment to protect both the operator's respiratory tract and the purity of downstream biological assays.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, offering a "Best Practice" standard for research environments.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Ocular Safety Glasses with Side Shields (Standard) Chemical Goggles (High Dust)Standard glasses are sufficient for bench work.[1] However, if handling >50g of dry powder outside a containment hood, unvented goggles are required to prevent dust migration behind lenses.
Dermal (Hands) Nitrile Gloves (Min.[1] Thickness: 0.11 mm / 4 mil)Why Nitrile? Natural rubber latex degrades in acidic environments.[1] Nitrile offers superior resistance to organic acids.[1] Protocol: Inspect for pinholes. Change immediately if splashed.[1][2] Double-glove if handling saturated solutions (>1M).[1]
Respiratory Engineering Controls First (Fume Hood) N95/P100 Respirator (Backup)Primary: All weighing of solids must occur inside a certified chemical fume hood.[1] Secondary: If hood space is unavailable, a fit-tested N95 is mandatory to filter acidic particulates.[1]
Body Lab Coat (Poly-Cotton blend) 100% cotton can degrade rapidly if acid spills are not washed immediately.[1] Synthetic blends offer better chemical resistance to weak organic acids.[1]

Operational Workflow: From Storage to Solution[1]

The following diagram outlines the critical decision points and safety barriers in the handling lifecycle of Citramalic acid.

CitramalicHandling Storage 1. Storage (Desiccated, Ambient) Weighing 2. Weighing (Fume Hood Required) Storage->Weighing Verify Hygroscopy Solubilization 3. Solubilization (Exotherm Check) Weighing->Solubilization Add Solid to Solvent Waste 5. Disposal (Segregated Stream) Weighing->Waste Spilled Solids Usage 4. Experimental Use (Metabolic/Synth) Solubilization->Usage Filter Sterilize Usage->Waste pH Neutralization

Figure 1: Logical workflow for Citramalic acid handling, emphasizing the critical control point at the weighing stage to prevent dust inhalation.

Detailed Protocol: The "Static-Free" Weighing Technique[1]

The Problem: Citramalic acid is often supplied as a fine, static-prone powder.[1] Standard weighing can result in "flying powder" that contaminates the balance and the user.[1]

  • Preparation:

    • Place the analytical balance inside the fume hood.[1]

    • Utilize an anti-static gun or ionizer bar if available to neutralize the weigh boat.[1]

  • Transfer:

    • Do not use a flat spatula.[1] Use a scoopula or curved spoon to prevent powder from sliding off edges during transfer.[1]

    • Senior Scientist Tip: If preparing aqueous stock solutions, weigh the solid directly into a pre-tared 50mL conical tube rather than a weigh boat. This eliminates one transfer step, reducing dust exposure risk by 50%.[1]

  • Solubilization:

    • Add the solid to the water (not water to solid) to minimize splashing.[1]

    • Citramalic acid is highly soluble in water but may require mild vortexing.[1]

Emergency Response & Spill Management

In the event of exposure, immediate action mitigates long-term irritation.[1]

  • Ocular Exposure:

    • Action: Flush immediately at an eyewash station for 15 full minutes .[1]

    • Mechanism:[1] You must flush long enough to return the ocular pH to 7.[1]4. Short flushes leave acidic residue trapped in the conjunctiva.[1]

  • Skin Contact:

    • Action: Wash with non-abrasive soap and water.[1] Do not scrub hard, as this abrades the skin and drives the acid deeper.[1]

  • Solid Spill Cleanup:

    • Do not dry sweep. This creates an inhalation hazard.[1]

    • Protocol: Cover the spill with a paper towel dampened with a weak base (1% Sodium Bicarbonate) or water.[1] Scoop up the damp slurry and place it in a chemical waste container.[1]

Disposal & Environmental Compliance

Citramalic acid is an organic acid.[1] Improper disposal can violate local environmental regulations (e.g., RCRA in the US).[1]

Disposal Decision Tree:

Waste StateProtocol
Solid Waste Collect in a dedicated container labeled "Solid Organic Acid Waste." Do not mix with oxidizers (e.g., nitrates, permanganates) to prevent potential reactivity.[1]
Aqueous Solution (<5%) Neutralization Method: 1. Adjust pH to between 6 and 9 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate.[1] 2. Once neutral, this may be drain-disposable depending on your facility's specific wastewater permit.[1] Verify with EHS first.
Aqueous Solution (>5%) Collect in a container labeled "Aqueous Organic Waste." Do not mix with heavy metal waste streams.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 439766, Citramalic acid. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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